molecular formula C9H16O2 B1268168 Methyl cycloheptanecarboxylate CAS No. 60433-00-3

Methyl cycloheptanecarboxylate

Cat. No.: B1268168
CAS No.: 60433-00-3
M. Wt: 156.22 g/mol
InChI Key: OEPSYCOSYPDSFV-UHFFFAOYSA-N
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Description

Methyl cycloheptanecarboxylate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cycloheptanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(10)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPSYCOSYPDSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337581
Record name Methyl cycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60433-00-3
Record name Methyl cycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl cycloheptanecarboxylate (CAS No. 60433-00-3). The information is compiled for use in research, drug development, and other scientific applications where precise data is crucial. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of a common synthetic route.

Core Physical Properties

This compound is the methyl ester of cycloheptanecarboxylic acid. Its physical characteristics are essential for its handling, purification, and use in chemical synthesis.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while some experimental data is available, other values are predicted and should be used with that understanding.

PropertyValueSourceNotes
Molecular Formula C₉H₁₆O₂PubChem[1]-
Molecular Weight 156.22 g/mol PubChem[1]-
Boiling Point 197.6 °CChemical Supplier[2]Presumed at atmospheric pressure.
94-96 °C at 15 Torr--
Density 1.0 ± 0.1 g/cm³Chemical Supplier[2]Predicted value.
Melting Point Not Applicable-Compound is a liquid at standard conditions.
Refractive Index Not Available-Experimental data not readily found in searches.
Solubility Not Available-Specific experimental data not readily found. Expected to be soluble in common organic solvents and have low solubility in water, similar to other esters of its size.[3]

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Set up a distillation apparatus with the flask, condenser, and a collection vessel.

  • Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Gradually heat the flask.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (a flask with a specific, known volume)

  • Analytical balance

  • Water bath (for temperature control)

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

  • Record the mass of the pycnometer filled with water.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and allow it to reach the same temperature in the water bath.

  • Record the mass of the pycnometer filled with the sample.

  • Calculate the density of this compound using the known density of water at that temperature and the recorded masses.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature by circulating water from the water bath.

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the instrument's scale.

Synthesis of this compound

A common method for the synthesis of esters like this compound is the Fischer-Speier esterification. This involves the acid-catalyzed reaction of a carboxylic acid (cycloheptanecarboxylic acid) with an alcohol (methanol).

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start reactants Combine Cycloheptanecarboxylic Acid and excess Methanol in a round-bottom flask. start->reactants catalyst Add a catalytic amount of concentrated Sulfuric Acid. reactants->catalyst reflux Heat the mixture to reflux for 2-4 hours. catalyst->reflux cool Cool the reaction mixture to room temperature. reflux->cool extract Perform a liquid-liquid extraction. Add water and an organic solvent (e.g., diethyl ether). cool->extract wash_bicarb Wash the organic layer with saturated Sodium Bicarbonate solution. extract->wash_bicarb wash_brine Wash the organic layer with brine. wash_bicarb->wash_brine dry Dry the organic layer over anhydrous Sodium Sulfate. wash_brine->dry filter Filter to remove the drying agent. dry->filter evaporate Remove the solvent under reduced pressure (rotary evaporation). filter->evaporate distill Purify the crude product by vacuum distillation. evaporate->distill product Obtain pure Methyl cycloheptanecarboxylate. distill->product

Fischer-Speier Esterification Workflow

References

Methyl cycloheptanecarboxylate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of methyl cycloheptanecarboxylate, including its fundamental chemical properties. Due to the limited availability of in-depth experimental data and biological studies directly pertaining to this compound in publicly accessible literature, this document also presents relevant information on closely related analogs to offer insights for research and development.

Core Compound Properties

This compound is an ester with the chemical formula C₉H₁₆O₂. Below is a summary of its key identifiers and computed properties.

PropertyValueSource
CAS Number 60433-00-3PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
Molecular Formula C₉H₁₆O₂PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC(=O)C1CCCCCC1PubChem[1]
InChIKey OEPSYCOSYPDSFV-UHFFFAOYSA-NPubChem[1]

Synthesis Methodologies: Insights from Analogs

ParameterFischer-Speier EsterificationVia Cyclohexanecarbonyl ChlorideCatalytic Hydrogenation of Methyl Benzoate
Starting Materials Cyclohexanecarboxylic acid, Methanol (B129727)Cyclohexanecarboxylic acid, Thionyl chloride, MethanolMethyl benzoate, Hydrogen gas
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Thionyl chloride (SOCl₂), Optional TriethylamineHeterogeneous catalyst (e.g., Ru/C, Rh/C)
Typical Yield >90% (with excess methanol)[2]>99% (overall)[2]High-yielding, though specific data can be limited[2]
Reaction Time 1 - 10 hours[2]~1 hour for acid chloride formation[2]Variable, dependent on catalyst and conditions
Reaction Temperature Reflux (~65°C)[2]Room temperature to reflux[2]Can require high temperature and pressure
Key Advantages Utilizes readily available and inexpensive reagents[2]Very high yield and purity[2]Potentially efficient for large-scale production

Experimental Protocols: Synthesis of an Analog

The following is a representative protocol for the Fischer-Speier esterification of cyclohexanecarboxylic acid to yield methyl cyclohexanecarboxylate (B1212342). This can serve as a foundational method for the synthesis of this compound, with adjustments to reaction conditions and purification techniques as needed.

Objective: To synthesize methyl cyclohexanecarboxylate from cyclohexanecarboxylic acid and methanol.

Materials:

  • Cyclohexanecarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a separatory funnel

Procedure:

  • In a round-bottom flask, combine cyclohexanecarboxylic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude methyl cyclohexanecarboxylate can be purified by distillation under reduced pressure.[2]

Logical Workflow for Analog Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a methyl alkanoate via Fischer-Speier esterification.

Fischer_Speier_Esterification Reactants Cyclohexanecarboxylic Acid + Methanol (excess) + H₂SO₄ (catalyst) Reaction Reflux (2-4 hours) Reactants->Reaction Workup Quench with Water + Ether Extraction Reaction->Workup Neutralization Wash with NaHCO₃(aq) + Wash with Brine Workup->Neutralization Drying Dry over MgSO₄ + Filter Neutralization->Drying Purification Concentrate + Vacuum Distillation Drying->Purification Product Pure Methyl Cyclohexanecarboxylate Purification->Product

Fischer-Speier Esterification Workflow

Biological Activity and Drug Development Context

Direct experimental data on the biological activity of this compound is scarce. However, the parent cycloheptanecarboxylic acid is recognized as a versatile building block in organic synthesis and pharmaceutical chemistry.[4][5] Carboxylic acid moieties and their ester derivatives are important in drug design as they can influence a molecule's solubility, lipophilicity, and cell permeation.

The methyl group also plays a crucial role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties through steric and electronic effects.[6][7] The introduction of a methyl group can impact a molecule's metabolic stability and its binding affinity to target proteins.[6][7]

While there is limited information on the specific biological activities of this compound, derivatives of the related methyl cyclohexanecarboxylate have been investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.[8] These studies, while not directly applicable, suggest that cycloalkane-based esters are a compound class of interest in medicinal chemistry.

Conclusion

This compound is a simple ester with well-defined physical properties. While specific applications and biological data for this compound are not widely reported, the established synthetic routes and known biological relevance of its structural components—the cycloalkane ring and the methyl ester group—suggest its potential as an intermediate in organic synthesis and a scaffold in medicinal chemistry. Further research is needed to fully elucidate the biological activity and potential applications of this compound in drug development and other scientific fields.

References

An In-depth Technical Guide to Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl cycloheptanecarboxylate, an alicyclic ester with applications as a synthetic intermediate. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions. Due to the limited availability of specific experimental data for this compound, representative protocols for the closely related and well-documented analog, methyl cyclohexanecarboxylate (B1212342), are provided as adaptable methodologies.

Compound Identification and Physicochemical Properties

This compound is the methyl ester of cycloheptanecarboxylic acid. Its core structure consists of a seven-membered cycloalkane ring attached to a methyl ester group.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
Synonyms Cycloheptanecarboxylic acid, methyl esterPubChem[1]
CAS Number 60433-00-3PubChem[1]
Molecular Formula C₉H₁₆O₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
Canonical SMILES COC(=O)C1CCCCCC1PubChem[1]
InChI Key OEPSYCOSYPDSFV-UHFFFAOYSA-NPubChem[1]

Physicochemical Data

Property Value Notes
Appearance Clear, colorless liquidAnalogous to methyl cyclohexanecarboxylate[2]
Boiling Point ~190-200 °C (estimated)Estimated based on the boiling point of methyl cyclohexanecarboxylate (183 °C)
Density ~0.98 g/mL (estimated)Estimated based on the density of methyl cyclohexanecarboxylate (0.995 g/mL at 25 °C)
Solubility Soluble in organic solvents like ethanol, DMF, and DMSO.Based on data for methyl cyclohexanecarboxylate[3]

Spectroscopic Data

¹H NMR (Proton NMR) Expected Chemical Shift (ppm) Multiplicity Integration
-O-CH₃3.6 - 3.7Singlet3H
-CH-(C=O)2.2 - 2.4Multiplet1H
-CH₂- (cycloheptane ring)1.2 - 1.9Multiplet12H
¹³C NMR (Carbon NMR) Expected Chemical Shift (ppm) Carbon Type
C=O (ester carbonyl)175 - 177Quaternary
-O-CH₃51 - 52Primary
-CH-(C=O)43 - 45Tertiary
-CH₂- (cycloheptane ring)25 - 30Secondary
IR (Infrared) Spectroscopy Expected Wavenumber (cm⁻¹) Functional Group
~1735C=O stretch (ester)
~2850-2930C-H stretch (alkane)
~1170-1200C-O stretch (ester)

Synthesis of this compound

The most common and direct method for synthesizing this compound is the Fischer esterification of cycloheptanecarboxylic acid with methanol (B129727), using a strong acid catalyst.

3.1. Fischer Esterification: Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification cluster_1 Protonation of Carbonyl cluster_2 Nucleophilic Attack cluster_3 Proton Transfer cluster_4 Elimination of Water cluster_5 Deprotonation CA Cycloheptanecarboxylic Acid Protonated_CA Protonated Carbonyl (activated) CA->Protonated_CA + H⁺ H+ H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_CA->Tetrahedral_Intermediate + CH₃OH Methanol Methanol (CH₃OH) Proton_Transfer Protonated Ether Oxygen Tetrahedral_Intermediate->Proton_Transfer Proton Shift Water_Loss Protonated Ester Proton_Transfer->Water_Loss - H₂O Ester This compound Water_Loss->Ester - H⁺ H2O H₂O H+_regen H⁺

Fischer Esterification Mechanism

3.2. Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of methyl cyclohexanecarboxylate and is expected to yield good results for the cycloheptane (B1346806) analog.[4]

Materials:

  • Cycloheptanecarboxylic acid (1.0 eq)

  • Anhydrous methanol (10-20 eq)

  • Concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; perform until effervescence ceases), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The product can be further purified by vacuum distillation if necessary.

Synthesis_Workflow Start Dissolve Cycloheptanecarboxylic Acid in Methanol Add_Catalyst Add conc. H₂SO₄ Start->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Quench with Water & Extract with Diethyl Ether Cool->Extract Wash_NaHCO3 Wash with sat. NaHCO₃ soln. Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Evaporate Remove Solvent via Rotary Evaporation Dry->Evaporate Purify Purify by Vacuum Distillation (if needed) Evaporate->Purify

Synthesis Workflow Diagram

Reactions of this compound

4.1. Base-Catalyzed Hydrolysis (Saponification)

A fundamental reaction of esters is hydrolysis to the corresponding carboxylic acid and alcohol. Base-catalyzed hydrolysis, or saponification, is an irreversible process that is typically faster and higher-yielding than acid-catalyzed hydrolysis.[5]

Experimental Protocol: Saponification

This protocol, adapted for methyl cyclohexanecarboxylate, outlines the saponification to cycloheptanecarboxylic acid.[5]

Materials:

  • This compound (1.0 eq)

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1.1 - 1.5 eq)

  • Diethyl ether or Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in methanol or a mixture of methanol and water in a round-bottom flask.

  • Base Addition: Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq). Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Purification of Neutral Impurities: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, careful addition of concentrated HCl. The cycloheptanecarboxylic acid should precipitate or form an oil.

  • Extraction: Extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cycloheptanecarboxylic acid. The product can be further purified by recrystallization or distillation.

Hydrolysis_Workflow Start Dissolve Ester in Methanol/Water Add_Base Add aq. NaOH or KOH Start->Add_Base Heat Stir at RT or Heat to Reflux Add_Base->Heat Cool_Evap Cool and Evaporate Methanol Heat->Cool_Evap Wash_Ether Wash with Diethyl Ether Cool_Evap->Wash_Ether Acidify Cool in Ice Bath and Acidify with HCl Wash_Ether->Acidify Extract_Product Extract with Ethyl Acetate Acidify->Extract_Product Wash_Dry Wash with Brine and Dry Extract_Product->Wash_Dry Isolate Remove Solvent to Isolate Carboxylic Acid Wash_Dry->Isolate

Hydrolysis Workflow Diagram

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. While specific examples in marketed drugs are not prominent, its structural motif and functional group are relevant to drug development for several reasons:

  • Synthetic Intermediate: As a simple ester, it is a precursor for a variety of functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives. Methyl cyclohexanecarboxylate, its analog, is used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6]

  • Scaffold for Complex Molecules: The cycloheptane ring provides a three-dimensional, flexible, and lipophilic scaffold. Incorporating such rings into drug candidates can influence their conformational properties, binding affinity to biological targets, and pharmacokinetic profiles (e.g., solubility, metabolic stability).

  • Role of the Methyl Group: The "methyl effect" is a well-established concept in medicinal chemistry. The strategic placement of methyl groups can block metabolic pathways, enhance binding affinity through hydrophobic interactions, and control the conformation of a molecule, thereby improving its overall drug-like properties.

Conclusion

This compound is a foundational building block in organic chemistry. While detailed research specifically focused on this molecule is limited, its properties and reactivity can be reliably inferred from its structure and comparison with well-studied analogs like methyl cyclohexanecarboxylate. The synthetic and reaction protocols provided in this guide offer a robust starting point for researchers and drug development professionals looking to utilize this compound as an intermediate for the synthesis of more complex and potentially bioactive molecules.

References

Spectroscopic Profile of Methyl Cycloheptanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl cycloheptanecarboxylate, a key intermediate in various synthetic pathways. The document details available experimental data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines standardized experimental protocols for obtaining such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Core Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: General and Physical-Chemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆O₂PubChem CID 543492[1]
Molecular Weight 156.22 g/mol PubChem CID 543492[1]
CAS Number 60433-00-3PubChem CID 543492[1]
Appearance Colorless Liquid (Expected)General Chemical Knowledge
Boiling Point 94-96 °C at 15 Torr[2]

Table 2: ¹H NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67Singlet3H-OCH₃
~2.35Multiplet1H-CH(C=O)-
~1.80 - 1.40Multiplet12HCycloheptane ring -CH₂-

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSource
(Specific data not available)C=O (Ester)Expected ~176 ppm
(Specific data not available)-OCH₃Expected ~51 ppm
(Specific data not available)-CH(C=O)-Expected ~45 ppm
(Specific data not available)Cycloheptane ring -CH₂-Expected in the range of 25-35 ppm

Note: A link to a ¹³C NMR spectrum is available on PubChem, but the actual peak values are not explicitly listed in the search results. The expected chemical shifts are based on analogous structures.

Table 4: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O Stretch (Ester)
~2930, ~2860StrongC-H Stretch (Aliphatic)
~1450Medium-CH₂- Scissoring
~1200StrongC-O Stretch (Ester)

Note: Specific experimental IR spectra for this compound were not found in the searched databases. The listed values are characteristic absorption frequencies for aliphatic methyl esters.

Table 5: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)AssignmentSource
156(Data not available)[M]⁺ (Molecular Ion)PubChem CID 543492[1]
(Data not available)(Data not available)Fragmentation IonsPubChem CID 543492[1]

Note: PubChem indicates the availability of GC-MS data. The molecular ion peak is expected at m/z 156, corresponding to the molecular weight of the compound. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the carboxyl group (-COOCH₃, M-59).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be applied to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the clean salt plates.

    • Place the salt plates with the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The temperature of the column is ramped according to a set program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • MS Detection:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

Mandatory Visualization

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Elucidation NMR->Structure IR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Electron Ionization Mass Spectrometry Fragmentation of Methyl Cycloheptanecarboxylate, Providing Foundational Data for Researchers in Analytical Chemistry and Drug Development.

This technical guide offers an in-depth exploration of the mass spectrometry fragmentation patterns of this compound. Leveraging established principles of electron ionization (EI) mass spectrometry and drawing parallels with structurally similar compounds, this document provides a predictive framework for identifying and characterizing this molecule. This guide is tailored for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Predicted Mass Spectrum and Core Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 156.22 g/mol ) is expected to produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 156. However, due to the energetic nature of EI, this peak may be of low abundance or absent altogether as the molecule readily undergoes fragmentation.[1][2] The fragmentation pathways are anticipated to be dominated by cleavages alpha to the carbonyl group, rearrangements, and fragmentation of the cycloheptyl ring.

The primary fragmentation routes are hypothesized as follows:

  • Alpha-Cleavage: The most characteristic fragmentation for esters involves the cleavage of bonds adjacent to the carbonyl group.[3][4][5] This can result in the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the cycloheptyl ring.

  • McLafferty Rearrangement: While less common in cyclic esters without a sufficiently long side chain, rearrangement processes can still occur, often involving hydrogen transfer.[6][7]

  • Cycloalkyl Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation, typically initiated by ring-opening to form an acyclic radical cation, which then expels neutral fragments like ethene.[8]

A proposed fragmentation pathway for this compound is visualized below.

fragmentation_pathway M This compound [M]⁺˙ m/z = 156 F1 [M - ˙OCH₃]⁺ m/z = 125 M->F1 - ˙OCH₃ F2 [M - ˙C₇H₁₃]⁺ m/z = 59 M->F2 - ˙C₇H₁₃ F3 [C₇H₁₃]⁺ m/z = 97 M->F3 - ˙COOCH₃ F4 [C₅H₉]⁺ m/z = 69 F3->F4 - C₂H₄ F5 [C₄H₇]⁺ m/z = 55 F4->F5 - CH₂

Caption: Proposed fragmentation pathway for this compound.

Tabulated Quantitative Data of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for this compound based on the fragmentation patterns of analogous compounds like methyl cyclohexanecarboxylate.[1] The relative abundance is a qualitative prediction.

m/z Proposed Fragment Ion Proposed Structure/Formation Predicted Relative Abundance
156[C₉H₁₆O₂]⁺˙Molecular IonLow to Absent
125[C₈H₁₃O]⁺Loss of methoxy radical (˙OCH₃)Medium
97[C₇H₁₃]⁺Cycloheptyl cationMedium
83[C₆H₁₁]⁺Loss of ethene from cycloheptyl cationMedium
69[C₅H₉]⁺Further fragmentation of the cycloheptyl ringHigh
59[CH₃OCO]⁺Methylester functional group fragmentMedium
55[C₄H₇]⁺Further fragmentation of the cycloheptyl ringHigh (potential base peak)

Experimental Protocols for GC-MS Analysis

The following experimental protocol is recommended for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, adapted from established methods for similar analytes.[1][9]

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • GC Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]

GC-MS Conditions
Parameter Recommended Setting
Carrier Gas Helium at a constant flow rate of 1 mL/min[9]
Inlet Temperature 250 °C[9]
Injection Mode Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity[1]
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[9]
Ionization Mode Electron Ionization (EI) at 70 eV[1][9]
Mass Range m/z 40-400[9]
Ion Source Temperature 230 °C[1][9]
Transfer Line Temperature 280 °C[9]
Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis.

  • Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Prepare Working Dilutions Prep1->Prep2 Analysis1 Inject 1 µL of Sample Prep2->Analysis1 Analysis2 GC Separation Analysis1->Analysis2 Analysis3 EI Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (m/z 40-400) Analysis3->Analysis4 Data1 Acquire Mass Spectrum Analysis4->Data1 Data2 Identify Molecular Ion and Fragment Peaks Data1->Data2 Data3 Compare with Predicted Fragmentation Data2->Data3

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a predictive overview of the mass spectrometry fragmentation of this compound. By understanding the likely fragmentation pathways and characteristic ions, researchers can more effectively identify this compound and interpret its mass spectrum. The provided experimental protocol offers a robust starting point for method development and routine analysis in research and quality control settings. The detailed visualizations of fragmentation pathways and experimental workflows serve to clarify these complex processes.

References

In-Depth Technical Guide to the Infrared Spectroscopy of Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cycloheptanecarboxylate is an ester of cycloheptanecarboxylic acid and methanol, with the chemical formula C₉H₁₆O₂. As a molecule combining a seven-membered cycloalkane ring and an ester functional group, its infrared (IR) spectrum provides a unique fingerprint, revealing key structural features. This guide offers a detailed analysis of the expected vibrational modes of this compound, a standardized experimental protocol for acquiring its IR spectrum, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for the identification and characterization of this compound in research and drug development settings.

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation.[1] When IR radiation passes through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] The resulting IR spectrum, a plot of wavenumber (cm⁻¹) versus transmittance or absorbance, provides a unique molecular fingerprint.[2] Esters, such as this compound, are characterized by a carbonyl group (C=O) and C-O single bonds, which give rise to strong, characteristic absorption bands in the IR spectrum.[2]

Predicted Infrared Spectrum of this compound

The infrared spectrum of this compound is dominated by the characteristic absorptions of the ester functional group and the saturated seven-membered ring. The key expected vibrational frequencies and their assignments are summarized in the table below. These predictions are based on the known spectral data of similar compounds, such as methyl cyclohexanecarboxylate, and the general principles of vibrational spectroscopy.[2][3]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2980-2850StrongC-H stretching (cycloheptane and methyl groups)
1740-1725StrongC=O stretching (ester carbonyl)
1470-1440MediumCH₂ scissoring (cycloheptane ring)
1250-1150StrongC-O stretching (ester, C-O adjacent to carbonyl)
1100-1000StrongC-O stretching (ester, O-CH₃ bond)

The presence of a strong absorption band in the 1740-1725 cm⁻¹ region is a clear indicator of the ester carbonyl group.[2] The C-H stretching vibrations of the cycloheptane (B1346806) and methyl groups are expected to appear as strong bands in the 2980-2850 cm⁻¹ range. The scissoring vibration of the CH₂ groups in the cycloheptane ring is anticipated to produce a medium intensity band around 1470-1440 cm⁻¹.[2] Furthermore, two distinct strong bands corresponding to the C-O stretching of the ester group should be observable; the band in the 1250-1150 cm⁻¹ range can be assigned to the stretching of the C-O bond adjacent to the carbonyl group, while the absorption between 1100 cm⁻¹ and 1000 cm⁻¹ is due to the O-CH₃ bond stretch.[2]

Experimental Protocol for Infrared Spectroscopy

A standardized protocol for obtaining the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is detailed below.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

Sample Preparation:

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Allow the instrument to warm up according to the manufacturer's specifications to ensure stability.

  • Background Spectrum:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.[2]

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal using a pipette.[2] Ensure the crystal is completely covered by the liquid sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.[2]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Visualization of Concepts

To aid in the understanding of the processes and relationships involved in the infrared spectroscopy of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow A Instrument Preparation B Background Spectrum Acquisition A->B C Sample Application B->C D Spectrum Acquisition C->D E Data Processing D->E F Cleaning E->F

Caption: Experimental workflow for acquiring an IR spectrum.

Spectral_Analysis_Logic Spectrum Acquired IR Spectrum Identify_Peaks Identify Key Absorption Bands Spectrum->Identify_Peaks Assign_Modes Assign Vibrational Modes Identify_Peaks->Assign_Modes Correlate_Structure Correlate with Molecular Structure Assign_Modes->Correlate_Structure Conclusion Confirm Structure of this compound Correlate_Structure->Conclusion

Caption: Logical workflow for spectral analysis and interpretation.

Structure_Spectrum_Relationship cluster_molecule This compound cluster_spectrum Infrared Spectrum Ester Ester Group (C=O, C-O) Carbonyl_Stretch ~1735 cm⁻¹ (Strong) Ester->Carbonyl_Stretch C=O Stretch CO_Stretch ~1200 cm⁻¹ (Strong) Ester->CO_Stretch C-O Stretch Ring Cycloheptane Ring (C-H, CH₂) CH_Stretch ~2900 cm⁻¹ (Strong) Ring->CH_Stretch C-H Stretch CH2_Bend ~1450 cm⁻¹ (Medium) Ring->CH2_Bend CH₂ Bend

Caption: Relationship between molecular structure and IR peaks.

References

Solubility of Methyl Cycloheptanecarboxylate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl cycloheptanecarboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on established chemical principles and the behavior of analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, along with a visual representation of the experimental workflow, to empower researchers in generating empirical data.

Predicted Solubility Profile

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound is an ester with a moderately nonpolar cycloheptyl group and a polar ester functional group. This structure dictates its solubility in various organic solvents. Esters are generally soluble in a wide range of organic solvents but have limited solubility in highly polar solvents like water.[1][2][3]

The predicted solubility of this compound in common organic solvents is summarized in the table below. These predictions are based on the polarity of the solvents and the known solubility of similar esters, such as methyl cyclohexanecarboxylate.[2]

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Nonpolar Solvents Hexane (B92381)MiscibleThe nonpolar cycloheptyl group of this compound has strong van der Waals interactions with the nonpolar hexane molecules.
TolueneMiscibleThe nonpolar nature of both the solute and the aromatic solvent leads to good miscibility.
Carbon TetrachlorideMiscibleSimilar nonpolar characteristics suggest high solubility.
Polar Aprotic Solvents Acetone (B3395972)MiscibleThe polarity of acetone is compatible with the polar ester group, while its organic character allows for interaction with the cycloalkyl ring.
Ethyl Acetate (B1210297)MiscibleAs an ester itself, ethyl acetate has a similar polarity profile to this compound, leading to excellent miscibility.
Tetrahydrofuran (THF)MiscibleTHF is a versatile polar aprotic solvent that is expected to readily dissolve this compound.
Dichloromethane (DCM)MiscibleThe moderate polarity of DCM makes it a good solvent for a wide range of organic compounds, including esters.
Acetonitrile (B52724)SolubleWhile more polar than other aprotic solvents, acetonitrile is expected to be a good solvent for this compound.
Polar Protic Solvents Ethanol (B145695)SolubleThe presence of a hydroxyl group in ethanol allows for some hydrogen bonding with the ester's oxygen atoms, and its alkyl chain interacts favorably with the cycloheptyl group.
Methanol (B129727)SolubleSimilar to ethanol, methanol is expected to be a good solvent, although its higher polarity might slightly reduce solubility compared to ethanol.
WaterInsolubleThe large, nonpolar cycloheptyl group dominates the molecule's character, making it hydrophobic and thus insoluble in the highly polar, hydrogen-bonding network of water.[2]

Experimental Protocol for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, a well-defined experimental protocol is essential. The following section details the thermodynamic shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a solvent.[4][5][6]

2.1. Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent over a defined period.[7] The concentration of the solute in the saturated solution is then determined, typically by a gravimetric or chromatographic method.[8][9]

2.2. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature incubator or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or watch glass

  • Drying oven

  • Desiccator

2.3. Procedure

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of glass vials or flasks. An excess is visually confirmed by the presence of an undissolved phase of the solute.

    • Add a known volume or mass of the organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials or flasks.

    • Place the samples in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[4]

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed in the temperature-controlled environment for a period (e.g., 1-2 hours) to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish). This step is crucial to remove any undissolved micro-particles.

  • Quantification (Gravimetric Method):

    • Record the exact mass of the filtered saturated solution.

    • Place the container with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be well below the boiling point of the solute.

    • Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.

    • Weigh the container with the dried residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.[10]

2.4. Data Analysis and Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

  • Mass of dissolved this compound:

    • msolute = mfinal - minitial

    • where mfinal is the mass of the container with the residue, and minitial is the mass of the empty container.

  • Mass of the solvent:

    • msolvent = msolution - msolute

    • where msolution is the mass of the filtered saturated solution.

  • Solubility in g/100 g of solvent:

    • Solubility = (msolute / msolvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method with gravimetric analysis.

Solubility_Workflow prep 1. Preparation Add excess solute to solvent equil 2. Equilibration Shake at constant temperature prep->equil separate 3. Phase Separation Filter supernatant equil->separate evap 4. Solvent Evaporation Dry in oven separate->evap weigh 5. Weighing Determine mass of residue evap->weigh calc 6. Calculation Determine solubility weigh->calc

References

The Pervasive Presence of Cycloheptane Rings in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the natural world reveals a surprising array of bioactive compounds built around a seven-membered cycloheptane (B1346806) core. From the intricate defense mechanisms of fungi to the complex chemical arsenals of marine organisms and terrestrial plants, these unique molecular architectures offer a promising frontier for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence, isolation, and biological significance of cycloheptane-based compounds, tailored for researchers, scientists, and drug development professionals.

The cycloheptane moiety, a seven-carbon ring, serves as a versatile scaffold for a diverse range of natural products. While cycloheptane itself is found in its simplest form in petroleum[1], its derivatives in the biological realm are far more complex and often exhibit potent biological activities. These compounds are predominantly found as secondary metabolites in fungi, marine invertebrates, and various plant species.

Naturally Occurring Cycloheptane-Based Compounds: A Tabular Overview

To facilitate a comparative analysis of these naturally occurring compounds, the following table summarizes key examples, their natural sources, and reported biological activities.

Compound ClassSpecific Compound(s)Natural Source(s)Reported Biological Activities
Terpenoids Bergamotene DerivativesMarine fungus Nectria sp.Potential for biocontrol of agricultural pests[2]
SesquiterpenoidsMarine spongesCytotoxic, anti-inflammatory, antimicrobial[3][4]
Fungal Metabolites CrustanePenicillium crustosumModerate antibacterial activity against Staphylococcus aureus[5]
Penitrems A-FPenicillium crustosumTremorgenic mycotoxins
Diarylheptanoids Curcumin, AcerogeninsPlants (e.g., Curcuma longa, Acer species)Anti-inflammatory, antioxidant, anticancer[3][6][7]

Experimental Protocols: Isolation and Structure Elucidation

The isolation and structural characterization of cycloheptane-based natural products are critical steps in their investigation. These processes typically involve a combination of chromatographic and spectroscopic techniques.

General Isolation Workflow

A generalized workflow for the isolation of these compounds is presented below. It is important to note that specific parameters will vary depending on the target compound and the source material.

Isolation Workflow Start Source Material (e.g., Fungal Culture, Plant Material) Extraction Solvent Extraction (e.g., Ethyl Acetate (B1210297), Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC (e.g., C18 reverse-phase) Fractions->Purification Pure_Compound Pure Cycloheptane Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Figure 1: Generalized workflow for the isolation of natural products.
Detailed Methodologies

1. Extraction of Fungal Metabolites (e.g., from Penicillium crustosum)

  • Culture: The fungus is typically grown in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites[8][9].

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Isolation of Diarylheptanoids from Plant Material (e.g., Alpinia galanga)

  • Preparation: The plant material (e.g., rhizomes) is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a solvent like ethanol (B145695) or methanol, either by maceration (soaking at room temperature) or Soxhlet extraction[10].

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Diarylheptanoids are often found in the more polar fractions[10].

3. Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is commonly used for the purification of many natural products.

  • Mobile Phase: A gradient elution system is typically employed, starting with a high percentage of water (often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: A UV detector is used to monitor the elution of compounds, and fractions corresponding to individual peaks are collected[11][12].

4. Structure Elucidation

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the chemical structure, including the connectivity of atoms and the relative stereochemistry[4][13].

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Biological Activity and Signaling Pathways

Many cycloheptane-containing natural products exhibit significant biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of specific cellular signaling pathways.

Anti-inflammatory Effects of Diarylheptanoids via NF-κB Inhibition

Diarylheptanoids, a class of plant-derived compounds that can feature a cycloheptane ring, have been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity[14][15][16][17].

NF-kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_IkB NF-κB-IκBα Complex (Inactive) Ub_p_IkB Ubiquitinated p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds to DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces Transcription Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibits Diarylheptanoids->NFkB_active Inhibits Nuclear Translocation

Figure 2: Inhibition of the NF-κB signaling pathway by diarylheptanoids.
Apoptosis Induction by Cycloheptane-Containing Compounds

Several natural products, including some with cycloheptane moieties, have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for potential anticancer drugs. One of the major pathways involved is the mitochondrial (intrinsic) apoptosis pathway.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Promotes Release Apaf1 Apaf-1 CytoC->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves and Activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Cycloheptane_Compound Cycloheptane-based Compound Cycloheptane_Compound->Bcl2 Inhibits Cycloheptane_Compound->Bax Activates

Figure 3: Induction of the mitochondrial apoptosis pathway.

Biosynthesis of Cycloheptane-Containing Terpenoids

The seven-membered ring in many cycloheptane-based terpenoids, such as bergamotene, is formed through a complex series of enzymatic reactions. The biosynthesis typically starts from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[18][19]. These precursors are then assembled into larger acyclic isoprenoid diphosphates, such as farnesyl pyrophosphate (FPP), which then undergoes a series of cyclization reactions catalyzed by terpene synthases to form the characteristic cycloheptane ring structure[5][20].

Terpenoid_Biosynthesis cluster_precursors C5 Precursors IPP Isopentenyl Pyrophosphate (IPP) FPP_Synthase Farnesyl Pyrophosphate Synthase IPP->FPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Terpene_Synthase Terpene Synthase (e.g., Bergamotene Synthase) FPP->Terpene_Synthase Cyclization Series of Cyclization Reactions Terpene_Synthase->Cyclization Cycloheptane_Terpenoid Cycloheptane-containing Terpenoid Cyclization->Cycloheptane_Terpenoid

Figure 4: Simplified biosynthesis of cycloheptane-containing terpenoids.

Conclusion

The natural world is a vast repository of chemical diversity, and cycloheptane-based compounds represent a compelling class of molecules with significant therapeutic potential. Their varied structures and potent biological activities underscore the importance of continued exploration of natural products in the quest for new medicines. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these fascinating seven-membered ring systems.

References

Potential Research Areas for Methyl Cycloheptanecarboxylate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl cycloheptanecarboxylate, a seven-membered carbocyclic ester, represents an intriguing yet underexplored scaffold in medicinal chemistry. While direct research into its biological activities is limited, the broader class of cycloalkane derivatives has demonstrated a wide array of pharmacological properties.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research avenues for this compound, drawing insights from structurally related compounds and established principles of drug design. This document outlines hypothetical, yet scientifically grounded, research directions in oncology, infectious diseases, and inflammatory disorders. Detailed experimental protocols and conceptual frameworks are provided to facilitate the exploration of this promising chemical entity.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
CAS Number 60433-00-3
Appearance Colorless liquid (predicted)
Boiling Point Not well-documented
Solubility Predicted to be soluble in organic solvents

Potential Research Areas and Rationale

Based on the biological activities of structurally similar cycloalkane derivatives, three primary areas of investigation are proposed for this compound: anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Cycloheptane-containing compounds have shown promise as cytotoxic agents.[1] For instance, certain cycloartane (B1207475) triterpenoid (B12794562) derivatives have demonstrated significant inhibitory activities against breast cancer cells.[2] The lipophilic nature of the cycloheptyl group in this compound may facilitate its passage through cell membranes, a desirable property for intracellular drug targets. A key mechanism to investigate is the induction of apoptosis and the modulation of signaling pathways critical for cancer cell proliferation and survival, such as the NF-κB pathway.[3]

Proposed Research Workflow for Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT-116) B Apoptosis Assay (e.g., Annexin V/PI Staining) A->B D Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2) A->D C Cell Cycle Analysis (e.g., Flow Cytometry) B->C G Xenograft Mouse Model C->G E NF-κB Inhibition Assay (e.g., Reporter Gene Assay) D->E F Analysis of NF-κB Pathway Proteins (e.g., IKK, IκBα) E->F H Tumor Growth Inhibition Studies G->H I Toxicity Assessment H->I

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity

Derivatives of cyclic alkanes, including cyclohexane, have been explored for their antimicrobial properties.[4] Esters of bicyclic amines have also shown activity against bacteria like Streptococcus pneumoniae.[5] The investigation into the antimicrobial effects of this compound could reveal novel mechanisms of action or a spectrum of activity against clinically relevant pathogens.

Proposed Research Workflow for Antimicrobial Activity

G cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Mechanism of Action Studies A Kirby-Bauer Disk Diffusion Assay (Gram-positive & Gram-negative bacteria) B Antifungal Susceptibility Testing (e.g., Candida albicans) A->B C Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) A->C B->C D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination C->D E Cell Membrane Integrity Assay D->E F Biofilm Inhibition Assay E->F

Caption: A stepwise approach to assess the antimicrobial properties of this compound.

Anti-inflammatory Activity

Cyclic peptides and other cyclic molecules have been shown to possess anti-inflammatory properties.[6] The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy.[7][8] Given that some cyclic compounds can modulate this pathway, it is plausible that this compound could exhibit anti-inflammatory effects by interfering with NF-κB activation.[3]

Proposed Signaling Pathway for Investigation: NF-κB Inhibition

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription of This compound This compound This compound->IKK Complex Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is via Fischer esterification of cycloheptanecarboxylic acid.[9]

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous methanol (B129727)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve cycloheptanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[12]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the antimicrobial susceptibility of bacteria.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile cotton swabs

  • Blank sterile paper disks

  • This compound solution

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[14]

  • Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate.

  • Impregnate blank sterile paper disks with a known concentration of this compound.

  • Aseptically place the compound-impregnated disks and control antibiotic disks on the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition around each disk in millimeters.

Conclusion

While this compound remains a largely uncharacterized molecule, the information available for structurally related compounds suggests its potential as a valuable scaffold in drug discovery. The proposed research areas in oncology, infectious diseases, and inflammation provide a solid foundation for initiating a comprehensive investigation into its biological activities. The experimental protocols and conceptual frameworks outlined in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this intriguing compound. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing its pharmacological profile and unlocking its full therapeutic potential.

References

Methodological & Application

Synthesis of Methyl Cycloheptanecarboxylate from Cycloheptanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl cycloheptanecarboxylate from cycloheptanecarboxylic acid via Fischer esterification. This method offers a straightforward and efficient route to this valuable ester, which finds applications as an intermediate in organic synthesis and potentially in the fragrance and pharmaceutical industries. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Introduction

This compound is an organic ester with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structural similarity to other cyclic esters used in the fragrance industry also suggests its potential use as a flavoring or scent agent. The most common and direct method for its preparation is the Fischer esterification of cycloheptanecarboxylic acid with methanol (B129727), utilizing an acid catalyst. This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.

Data Presentation

A summary of the key quantitative data for the reactant, product, and reaction parameters is provided in the table below for easy reference and comparison.

PropertyCycloheptanecarboxylic AcidThis compoundMethanolSulfuric Acid (conc.)
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂CH₄OH₂SO₄
Molecular Weight 142.20 g/mol 156.22 g/mol [1]32.04 g/mol 98.08 g/mol
Appearance Clear colorless liquid[2]Colorless liquidColorless liquidColorless, oily liquid
Boiling Point 135-138 °C @ 9 mmHg[2]~190-200 °C (estimated)64.7 °C337 °C
Density 1.035 g/mL at 25 °C[2]~0.98 g/mL (estimated)0.792 g/mL1.84 g/mL
CAS Number 1460-16-8[2]60433-00-3[1]67-56-17664-93-9
Safety IrritantIrritantFlammable, ToxicCorrosive

Table 1: Physicochemical properties and safety information for reactants and product.

ParameterValue
Typical Scale 10 mmol
Reactant Ratio 1:20 (Cycloheptanecarboxylic acid : Methanol)
Catalyst Loading 5 mol% (Sulfuric Acid)
Reaction Temperature Reflux (~65 °C)
Reaction Time 4-6 hours
Typical Yield 80-90%

Table 2: Typical experimental parameters for the Fischer esterification.

Experimental Protocol

This protocol details the synthesis of this compound using the Fischer esterification method.

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (100 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add cycloheptanecarboxylic acid (1.42 g, 10 mmol).

  • Add anhydrous methanol (8 mL, ~200 mmol) to the flask and stir until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.05 mL, ~0.5 mmol) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 100 mL separatory funnel.

  • Add 20 mL of diethyl ether to the separatory funnel, followed by 20 mL of deionized water. Shake the funnel gently and allow the layers to separate.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in small portions to the separatory funnel to neutralize the acidic catalyst. Swirl gently after each addition and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until gas evolution ceases.

  • Separate the aqueous layer and wash the organic layer with another 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound reagents 1. Combine Cycloheptanecarboxylic Acid and Methanol catalyst 2. Add Sulfuric Acid (catalyst) reagents->catalyst reflux 3. Reflux for 4-6 hours catalyst->reflux workup 4. Work-up: Quench with Water and Extract with Diethyl Ether reflux->workup neutralize 5. Neutralize with Saturated NaHCO3 Solution workup->neutralize wash 6. Wash with Brine neutralize->wash dry 7. Dry with Anhydrous MgSO4 wash->dry evaporate 8. Evaporate Solvent dry->evaporate product 9. This compound evaporate->product

Caption: A flowchart of the experimental procedure.

Reaction Mechanism: Fischer Esterification

fischer_esterification Mechanism of Fischer Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH Cycloheptanecarboxylic Acid protonated_acid Protonated Carboxylic Acid RCOOH->protonated_acid + H+ ROH Methanol tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + Methanol protonated_ether Protonated Ester tetrahedral_intermediate->protonated_ether - H2O water Water ester This compound protonated_ether->ester - H+

Caption: The acid-catalyzed reaction mechanism.

References

Application Notes and Protocols: Fischer Esterification of Cycloheptanecarboxylic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl cycloheptanecarboxylate via the Fischer esterification of cycloheptanecarboxylic acid with methanol (B129727). Due to a lack of specific quantitative data for cycloheptanecarboxylic acid in the searched literature, data for the closely related and structurally similar cyclohexanecarboxylic acid is used as a representative model to provide expected yields and reaction parameters.

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.[1] In this application note, we describe the acid-catalyzed esterification of cycloheptanecarboxylic acid with methanol to yield this compound, a potentially valuable intermediate in drug development and organic synthesis.

Reaction Scheme

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the expected product. Data for cyclohexanecarboxylic acid and its methyl ester are provided as a reference.[3]

PropertyCycloheptanecarboxylic AcidMethanolThis compound (Expected)Cyclohexanecarboxylic Acid (Reference)[3]Methyl Cyclohexanecarboxylate (Reference)[3]
Molecular Formula C₈H₁₄O₂CH₄OC₉H₁₆O₂C₇H₁₂O₂C₈H₁₄O₂
Molecular Weight 142.19 g/mol 32.04 g/mol 156.22 g/mol 128.17 g/mol 142.20 g/mol
Appearance Colorless liquid or solidColorless liquidColorless liquidColorless to white solidClear, colorless liquid
Boiling Point ~245 °C64.7 °C~195-200 °C232-233 °C183 °C
Density ~1.0 g/cm³0.792 g/cm³~0.98 g/cm³1.033 g/cm³0.995 g/mL at 25 °C
CAS Number 1121-54-667-56-138289-28-098-89-54630-82-4
Typical Yield N/AN/A65-95% (Estimated) N/A65-95%

Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of similar cycloalkanecarboxylic acids.[3][4]

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]

  • Workup - Quenching and Extraction:

    • After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.[4]

    • Carefully pour the cooled reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (approximately 3 times the volume of the initial reaction mixture).[3]

  • Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3] During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent from the solution.

    • Remove the solvent (diethyl ether and excess methanol) under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain the pure this compound as a colorless liquid.

Visualizations

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.

Fischer_Esterification_Mechanism RCOOH Cycloheptanecarboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Fischer Esterification Mechanism

Experimental Workflow

The following diagram outlines the logical progression of the experimental procedure for the synthesis of this compound.

Experimental_Workflow start Start reactants 1. Mix Cycloheptanecarboxylic Acid and excess Methanol start->reactants catalyst 2. Add catalytic H₂SO₄ reactants->catalyst reflux 3. Reflux for 2-4 hours catalyst->reflux cool 4. Cool to Room Temperature reflux->cool extract 5. Quench with Water & Extract with Diethyl Ether cool->extract wash 6. Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash dry 7. Dry with Na₂SO₄/MgSO₄ wash->dry evaporate 8. Remove Solvent (Rotary Evaporation) dry->evaporate purify 9. Purify by Distillation evaporate->purify product Pure Methyl Cycloheptanecarboxylate purify->product

Experimental Workflow Diagram

References

Application Notes and Protocols: Nickel-Catalyzed Alkylation of Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in organic synthesis, offering a cost-effective and highly reactive alternative to traditional palladium-catalyzed methods. This application note provides a detailed protocol for the nickel-catalyzed α-alkylation of methyl cycloheptanecarboxylate, a key transformation for the synthesis of functionalized seven-membered ring systems prevalent in numerous natural products and pharmaceutical agents. The described methodology leverages the in-situ generation of a nickel catalyst to mediate the coupling of the ester enolate with a variety of alkyl halides.

Reaction Principle

The nickel-catalyzed α-alkylation of this compound proceeds via the formation of a nickel enolate intermediate. A strong base deprotonates the α-carbon of the ester, and the resulting enolate undergoes transmetalation with a low-valent nickel species. The nickel enolate then reacts with an alkyl halide through oxidative addition, followed by reductive elimination to furnish the α-alkylated product and regenerate the active nickel catalyst.

Experimental Protocols

Materials and Reagents
General Procedure for Nickel-Catalyzed α-Alkylation

Note: This is a general protocol and may require optimization for specific substrates and alkylating agents. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiBr₂·diglyme, 5 mol%) and the ligand (e.g., dtbbpy, 5.5 mol%).

  • Solvent and Reagents Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous solvent (e.g., THF, 0.2 M) followed by this compound (1.0 equiv.).

  • Base Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., NaHMDS, 1.2 equiv.) dropwise. Stir the mixture for 30-60 minutes to allow for enolate formation.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 equiv.) to the reaction mixture and allow it to warm to room temperature or heat as required.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the nickel-catalyzed α-alkylation of this compound with various alkyl halides. The data is compiled from analogous systems in the literature and serves as a guideline for optimization.

Table 1: Optimization of Reaction Conditions

EntryNickel Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Alkyl HalideYield (%)
1Ni(COD)₂ (5)dtbbpy (6)NaHMDS (1.2)THF25121-Iodobutane75
2NiBr₂·diglyme (5)dtbbpy (6)NaHMDS (1.2)Dioxane6081-Bromobutane82
3Ni(COD)₂ (10)IMes (12)KOtBu (1.5)THF2518Benzyl Bromide68
4NiBr₂·diglyme (5)NoneNaHMDS (1.2)THF25241-Iodobutane<10

Table 2: Substrate Scope of Alkyl Halides

EntryAlkyl HalideProductYield (%)
11-IodobutaneMethyl 1-butylcycloheptanecarboxylate82
2Benzyl BromideMethyl 1-benzylcycloheptanecarboxylate78
3Allyl BromideMethyl 1-allylcycloheptanecarboxylate85
4IodocyclohexaneMethyl 1-cyclohexylcycloheptanecarboxylate65

Visualizations

Logical Relationship of Key Reaction Components

G Key Components in Ni-Catalyzed Alkylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Ester This compound Product α-Alkylated Ester Ester->Product is alkylated to AlkylHalide Alkyl Halide AlkylHalide->Product provides alkyl group to Ni_Source Nickel Precatalyst (e.g., Ni(COD)₂) Ni_Source->Product catalyzes Ligand Ligand (e.g., dtbbpy) Ligand->Product stabilizes & activates Base Base (e.g., NaHMDS) Base->Ester deprotonates

Caption: Relationship of reactants and catalytic system to the final product.

Experimental Workflow

G Experimental Workflow start Start setup 1. Reaction Setup (Ni precatalyst, ligand under inert gas) start->setup reagents 2. Add Solvent & Ester setup->reagents base 3. Add Base (Enolate Formation) reagents->base alkyl_halide 4. Add Alkyl Halide base->alkyl_halide monitor 5. Monitor Reaction (TLC) alkyl_halide->monitor workup 6. Quench & Work-up monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the alkylation reaction.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle Ni0 Ni(0)L_n NiII_enolate [L_nNi(II)(enolate)]+ NiIII [L_nNi(III)(enolate)(R)(X)]+ NiII_enolate->NiIII Oxidative Addition Product α-Alkylated Ester NiIII->Product Reductive Elimination Product->Ni0 Regenerates Ester Ester + Base Ester->NiII_enolate Transmetalation AlkylHalide R-X

Caption: A simplified proposed catalytic cycle for the nickel-catalyzed α-alkylation.

Application Notes and Protocols for the Oxidation of Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of the cycloalkane methyl cycloheptanecarboxylate. The primary products of such an oxidation are the isomeric methyl oxocycloheptanecarboxylates, which are valuable intermediates in the synthesis of various complex organic molecules and pharmacologically active compounds. This document outlines two robust and widely applicable oxidation methodologies: Ruthenium Tetroxide-Catalyzed Oxidation and Jones Oxidation.

Introduction

The selective oxidation of C-H bonds in alkanes is a cornerstone of modern organic synthesis. For a substrate such as this compound, the introduction of a carbonyl group onto the seven-membered ring significantly enhances its synthetic utility. The resulting keto-esters can undergo a wide range of subsequent transformations, including alpha-functionalization, condensation reactions, and Baeyer-Villiger oxidation to form lactones.[1] The choice of oxidation method is critical and depends on factors such as the desired regioselectivity, substrate sensitivity to acidic or harsh conditions, and the scale of the reaction.

This document provides a comparative overview of two powerful oxidation methods, complete with detailed experimental protocols and expected outcomes. While direct quantitative data for the oxidation of this compound is not extensively reported in the literature, the provided protocols are based on well-established procedures for the oxidation of similar cycloalkane systems and are expected to be readily adaptable.

Data Presentation: Comparative Analysis of Oxidation Protocols

The selection of an appropriate oxidation protocol is crucial for achieving high yield and purity of the desired methyl oxocycloheptanecarboxylate isomers. Below is a summary of the two primary methods discussed in these application notes. The quantitative data presented are typical estimated values for the oxidation of cycloalkanes and should be considered as a guideline for experimental design.

Parameter Ruthenium Tetroxide-Catalyzed Oxidation Jones Oxidation
Primary Product Methyl 2-oxocycloheptanecarboxylateMixture of isomeric methyl oxocycloheptanecarboxylates
Key Reagents Ruthenium(III) chloride (catalytic), Sodium periodate (B1199274)Chromium trioxide, Sulfuric acid, Acetone (B3395972)
Typical Yield 70-90%60-80%
Reaction Time 2-8 hours1-4 hours
Reaction Temperature 0 °C to room temperature0-35 °C
Key Advantages High efficiency, catalytic use of expensive ruthenium.Inexpensive reagents, rapid reaction.[2][3]
Key Considerations Ruthenium compounds are toxic. The reaction can be vigorous.Strongly acidic conditions, stoichiometric use of carcinogenic Cr(VI).[2][4]

Experimental Protocols

Ruthenium Tetroxide-Catalyzed Oxidation for the Synthesis of Methyl 2-oxocycloheptanecarboxylate

This protocol describes the oxidation of a methylene (B1212753) group adjacent to the ester-bearing carbon, yielding primarily methyl 2-oxocycloheptanecarboxylate. The reaction utilizes a catalytic amount of ruthenium(III) chloride with sodium periodate as the stoichiometric co-oxidant.[5][6]

Materials:

  • This compound

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (B52724) (CH₃CN)

  • Carbon tetrachloride (CCl₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a 1:1 mixture of carbon tetrachloride and acetonitrile (e.g., 50 mL).

  • Addition of Reagents: To the stirred solution, add ruthenium(III) chloride hydrate (0.02 eq) and deionized water (75 mL). Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidant Addition: Prepare a solution of sodium periodate (4.0 eq) in deionized water (100 mL). Add this solution dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The color of the reaction mixture will turn yellow-orange.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Quench the reaction by the dropwise addition of saturated aqueous sodium thiosulfate solution until the yellow color disappears.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes as the eluent to afford the desired methyl 2-oxocycloheptanecarboxylate.

Jones Oxidation of this compound

This protocol describes a more vigorous oxidation that may lead to a mixture of isomeric methyl oxocycloheptanecarboxylates. The Jones reagent is a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.[2][7]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide (2.7 g, 27 mmol) in 7.5 mL of water. Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.3 mL). Dilute the solution with water to a final volume of 10 mL. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq, e.g., 10 mmol) in acetone (50 mL). Cool the solution to 0 °C in an ice-water bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the ester. Maintain the temperature of the reaction mixture between 20-35 °C by adjusting the rate of addition and using the ice bath. The color of the reaction mixture will change from orange to a greenish-brown precipitate. Continue the addition until the orange color persists for about 20 minutes.

  • Reaction Quenching: After the reaction is complete (monitored by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and the solution turns green.

  • Work-up:

    • Decant the acetone solution from the chromium salts. Wash the salts with diethyl ether (2 x 20 mL).

    • Combine the organic solutions and neutralize by the careful addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the isomeric methyl oxocycloheptanecarboxylates.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ruthenium_Catalyzed_Oxidation_Mechanism RuCl3 Ru(III)Cl₃ RuO4 RuO₄ (Active Oxidant) RuCl3->RuO4 NaIO4 NaIO₄ (Co-oxidant) NaIO4->RuO4 Oxidation Intermediate [Cycloheptane-RuO₄ Complex] RuO4->Intermediate [3+2] Cycloaddition Substrate Methyl Cycloheptanecarboxylate Substrate->Intermediate Product Methyl 2-oxocycloheptanecarboxylate Intermediate->Product Hydride Shift & Rearrangement RuO2 RuO₂ Intermediate->RuO2 RuO2->RuO4 Re-oxidation

Caption: Catalytic cycle of Ruthenium Tetroxide oxidation.

Jones_Oxidation_Mechanism CrO3 CrO₃ + H₂SO₄ H2CrO4 H₂CrO₄ (Chromic Acid) CrO3->H2CrO4 Intermediate Chromate Ester Intermediate H2CrO4->Intermediate Esterification Substrate Methyl Cycloheptanecarboxylate Substrate->Intermediate Product Methyl oxocycloheptanecarboxylate Intermediate->Product E2 Elimination Cr_IV Cr(IV) species Intermediate->Cr_IV

Caption: Mechanism of Jones oxidation on a C-H bond.

Experimental_Workflow Start Start: This compound Reaction Oxidation Reaction (RuO₄ or Jones) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Drying Drying and Solvent Removal Workup->Drying Purification Column Chromatography Drying->Purification Product Pure Product: Methyl Oxocycloheptanecarboxylate Purification->Product

Caption: General experimental workflow for oxidation.

References

Application of Methyl Cycloheptanecarboxylate in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl cycloheptanecarboxylate, a seven-membered carbocyclic ester, represents a versatile yet under-explored building block in the landscape of pharmaceutical synthesis. While direct literature detailing its extensive use as a pharmaceutical intermediate is limited, the broader class of cycloalkane carboxylic acids and their derivatives are recognized for their utility in constructing complex molecular architectures for drug discovery.[1][2] The cycloheptyl moiety offers a unique three-dimensional scaffold that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of a novel pharmaceutical intermediate, drawing parallels from established synthetic strategies for related cycloalkane-containing bioactive molecules.

Application Note: Synthesis of a Phenylthiazole-Based Pharmaceutical Intermediate

The synthesis of molecules containing a phenylthiazole carboxamide moiety attached to a cycloalkane scaffold has been a strategy in the development of potent enzyme inhibitors. For instance, 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid has been identified as a scaffold for Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment of obesity.[3] Inspired by this, a plausible application of this compound is in the synthesis of analogous structures with a seven-membered ring system.

This application note outlines the synthesis of a hypothetical pharmaceutical intermediate, Methyl 1-(4-phenylthiazole-2-carboxamido)cycloheptanecarboxylate . This intermediate could serve as a precursor for a library of compounds to be screened for various biological activities. The synthesis involves the amidation of a key starting material, Methyl 1-aminocycloheptanecarboxylate, with 4-phenylthiazole-2-carbonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the proposed product in the synthesis of Methyl 1-(4-phenylthiazole-2-carboxamido)cycloheptanecarboxylate.

PropertyMethyl 1-aminocycloheptanecarboxylate (Starting Material)4-Phenylthiazole-2-carbonyl chloride (Reagent)Methyl 1-(4-phenylthiazole-2-carboxamido)cycloheptanecarboxylate (Product)
Molecular Formula C₉H₁₇NO₂C₁₀H₆ClNOSC₁₉H₂₂N₂O₃S
Molecular Weight 171.24 g/mol 223.68 g/mol 358.46 g/mol
Appearance Colorless oil or low-melting solidYellow to brown solidWhite to off-white solid
Boiling/Melting Point Not readily availableNot readily availableEstimated >150 °C (decomposes)
Solubility Soluble in common organic solventsReacts with protic solventsSoluble in DMSO, DMF, and chlorinated solvents
CAS Number Not readily availableNot readily availableNot available
Typical Yield N/AN/A85-95% (estimated for the final amidation step)

Experimental Protocols

This section provides detailed protocols for the synthesis of the key starting material, Methyl 1-aminocycloheptanecarboxylate, and its subsequent conversion to the target pharmaceutical intermediate.

Protocol 1: Synthesis of Methyl 1-aminocycloheptanecarboxylate

The synthesis of the starting material can be achieved through a multi-step process starting from cycloheptanone (B156872), involving a Strecker synthesis to introduce the amino and nitrile groups, followed by hydrolysis and esterification.

Step A: Synthesis of 1-Amino-1-cyanocycloheptane (Strecker Reaction)

  • To a solution of potassium cyanide (1.5 eq) in aqueous ammonia, add ammonium (B1175870) chloride (1.2 eq) and stir until dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add cycloheptanone (1.0 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Step B: Hydrolysis of 1-Amino-1-cyanocycloheptane to 1-Aminocycloheptanecarboxylic acid

  • Add the crude aminonitrile to concentrated hydrochloric acid.

  • Heat the mixture at reflux for 6-8 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-aminocycloheptanecarboxylic acid.

Step C: Esterification to Methyl 1-aminocycloheptanecarboxylate

  • Suspend 1-aminocycloheptanecarboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the solution and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give Methyl 1-aminocycloheptanecarboxylate.

Protocol 2: Synthesis of Methyl 1-(4-phenylthiazole-2-carboxamido)cycloheptanecarboxylate

This protocol describes the amidation reaction to form the final pharmaceutical intermediate.

  • Dissolve Methyl 1-aminocycloheptanecarboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 4-phenylthiazole-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Methyl 1-(4-phenylthiazole-2-carboxamido)cycloheptanecarboxylate.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of using cycloalkane scaffolds in drug design.

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Pharmaceutical Intermediate A Cycloheptanone B 1-Amino-1-cyanocycloheptane A->B Strecker Reaction C 1-Aminocycloheptanecarboxylic acid B->C Hydrolysis D Methyl 1-aminocycloheptanecarboxylate C->D Esterification F Methyl 1-(4-phenylthiazole-2-carboxamido)cycloheptanecarboxylate D->F Amidation E 4-Phenylthiazole-2-carbonyl chloride E->F

Caption: Synthetic workflow for the preparation of the target pharmaceutical intermediate.

G cluster_0 Drug Design Strategy cluster_1 Rationale A Bioactive Scaffold Identification (e.g., Phenylthiazole Carboxamide) B Scaffold Hopping/Modification A->B C Introduction of Cycloalkane Moiety B->C D Modulate Physicochemical Properties (Lipophilicity, Solubility) C->D E Explore 3D Chemical Space C->E F Improve Pharmacokinetic Profile C->F

Caption: Logical relationship of incorporating cycloalkane scaffolds in drug design.

References

Application Note: Purification of Methyl Cycloheptanecarboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of methyl cycloheptanecarboxylate via vacuum distillation. This method is effective for removing common impurities such as unreacted starting materials, solvents, and byproducts from the crude product. The protocol includes pre-distillation workup, apparatus setup, the distillation procedure, and safety precautions. A comparative data table of related compounds is provided to guide the setup of the distillation parameters.

Introduction

This compound is a valuable ester in organic synthesis and drug development. Its purity is crucial for subsequent reactions and biological assays. Distillation is a robust method for purifying liquid compounds based on differences in their boiling points. Due to the relatively high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition and to allow for distillation at a lower, more manageable temperature. This protocol outlines a standard procedure for achieving high purity of this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C @ mmHg)
This compound C₉H₁₆O₂156.22[1]Estimated: ~200-210Estimated: ~80-90 @ 10
Methyl cyclohexanecarboxylate (B1212342) C₈H₁₄O₂142.20[2]18370-75 @ 10
Cycloheptanecarboxylic AcidC₈H₁₄O₂142.20~240-250Not available
MethanolCH₄O32.0464.715 @ 76

Experimental Protocol

Pre-distillation Workup (Acid-Base Extraction)

This step is crucial for removing acidic or basic impurities from the crude this compound.

  • Neutralization: Transfer the crude product to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual cycloheptanecarboxylic acid.

  • Mixing and Venting: Gently swirl the funnel to mix the layers. Periodically invert the funnel and open the stopcock to vent the carbon dioxide gas produced.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with an equal volume of water and then brine (saturated aqueous NaCl solution).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the dried ester to remove the drying agent. The filtrate is the crude, dry this compound ready for distillation.

Vacuum Distillation

Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus as shown in the workflow diagram.

  • Use a round-bottom flask of an appropriate size, ensuring it is no more than two-thirds full.

  • Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.

  • Lightly grease all glass joints to ensure a good seal under vacuum.

  • Position a thermometer in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

  • Connect the apparatus to a vacuum source with a cold trap (e.g., using a dry ice/acetone bath) to protect the vacuum pump.

Distillation Procedure:

  • Begin stirring the crude this compound in the distillation flask.

  • Slowly and carefully apply the vacuum to the system.

  • Once a stable vacuum is achieved (e.g., 10 mmHg), begin to gently heat the distillation flask with a heating mantle.

  • Collect any low-boiling fractions, such as residual solvents, in a separate receiving flask.

  • As the temperature of the vapor approaches the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

  • Maintain a steady distillation rate by controlling the heating.

  • Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation.

  • Allow the apparatus to cool completely before releasing the vacuum.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6]

  • Ventilation: Perform the distillation in a well-ventilated fume hood.[3][5][6]

  • Flammability: this compound is expected to be a flammable liquid. Keep it away from open flames, hot surfaces, and other sources of ignition.[3][5][6] Use spark-proof tools and explosion-proof equipment.[3][5][6]

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety screen around the apparatus.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, flush the affected area with plenty of water.[3][4][5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[4][5]

Mandatory Visualization

Distillation_Workflow Purification of this compound by Distillation cluster_prep Pre-distillation Workup cluster_distill Vacuum Distillation cluster_impurities Impurities Removed Crude Product Crude Product Neutralize_Wash Neutralize_Wash Crude Product->Neutralize_Wash Add NaHCO3(aq) Separate_Layers Separate_Layers Neutralize_Wash->Separate_Layers Remove aqueous layer Acidic_Impurities Cycloheptanecarboxylic Acid Neutralize_Wash->Acidic_Impurities Dry_Organic_Layer Dry_Organic_Layer Separate_Layers->Dry_Organic_Layer Add drying agent Filter Filter Dry_Organic_Layer->Filter Remove drying agent Dried_Crude_Ester Dried Crude Ester Filter->Dried_Crude_Ester Apply_Vacuum Apply_Vacuum Dried_Crude_Ester->Apply_Vacuum Reduce pressure Heat_Gently Heat_Gently Apply_Vacuum->Heat_Gently Heating mantle Collect_Fractions Collect_Fractions Heat_Gently->Collect_Fractions Monitor temperature Pure_Product Pure_Product Collect_Fractions->Pure_Product Collect main fraction Solvents Solvents Collect_Fractions->Solvents Byproducts Byproducts

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of Methyl Cycloheptanecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is an ester of interest in various fields, including fragrance, flavor, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this and similar volatile and semi-volatile compounds. This method offers high sensitivity and specificity, making it ideal for quality control, impurity profiling, and research applications.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is outlined below.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The primary goal is to extract the analyte of interest from the sample matrix and prepare it in a suitable solvent.

Materials:

  • Sample containing this compound

  • Volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate)[1]

  • Anhydrous sodium sulfate (B86663) (optional, for drying)

  • Vortex mixer

  • Centrifuge

  • Glass autosampler vials with caps[2]

Protocol for Liquid-Liquid Extraction (LLE): [1]

  • Accurately weigh or measure a known amount of the sample into a clean glass test tube.

  • Add a suitable volume of a volatile organic solvent (e.g., 5 mL of hexane).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of the analyte into the organic phase.

  • Allow the layers to separate. If an emulsion forms, centrifugation can be used to break it.

  • Carefully transfer the upper organic layer to a clean vial, avoiding the aqueous layer or any solid debris.

  • If the organic layer contains residual water, pass it through a small column of anhydrous sodium sulfate.

  • The extracted sample is now ready for GC-MS analysis. Dilute as necessary to fall within the instrument's linear range.

For samples with complex matrices, Solid-Phase Extraction (SPE) may be employed for cleanup and concentration of the analyte.[1][3]

GC-MS Instrumentation and Conditions

The following tables summarize the recommended instrumental parameters for the analysis of this compound. These are general guidelines and may require optimization based on the specific instrument and sample matrix.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Setting
Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
Carrier Gas Helium at a constant flow rate of 1 mL/min[4][5]
Inlet Temperature 250 °C[4][5][6]
Injection Mode Split (e.g., 50:1) for concentrated samples or Splitless for trace analysis[4][6]
Injection Volume 1 µL[4][6]
Oven Temperature Program Initial: 70 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min[4]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)[4][5]
Ionization Energy 70 eV[4][5]
Mass Range m/z 40-450[7]
Ion Source Temperature 230 °C[4][5]
Transfer Line Temperature 280 °C[4][5]

Data Presentation and Interpretation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic ion is plotted against the concentration to establish a linear relationship.

Table 3: Illustrative Quantitative Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5250,000
10500,000
251,250,000
502,500,000

Note: This data is for illustrative purposes only. A specific calibration curve must be generated for each analysis.

Mass Spectral Interpretation

The mass spectrum of this compound will exhibit a characteristic fragmentation pattern under Electron Ionization. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragment ions will also be present, aiding in its identification. While a specific spectrum for this compound is not provided in the search results, the fragmentation of the analogous methyl cyclohexanecarboxylate (B1212342) can be used as a guide. For methyl cyclohexanecarboxylate (MW 142.2 g/mol ), a molecular ion peak at m/z 142 is expected, with key fragment ions at m/z 110, 87, 83, and 55.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed protocol and guidelines for the successful analysis of this compound by GC-MS. The described methods for sample preparation, instrumental conditions, and data analysis will enable researchers, scientists, and drug development professionals to achieve accurate and reliable results. For routine applications, further method development and validation specific to the sample matrix are recommended.

References

Application Note: HPLC Analysis of Cycloheptanecarboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanecarboxylate esters are a class of organic compounds that find applications in various fields, including fragrance, flavor, and pharmaceuticals. The accurate and precise quantification of these esters is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of such compounds.

This document provides a detailed protocol for the analysis of cycloheptanecarboxylate esters using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described methodology is intended as a starting point for method development and can be adapted based on the specific ester and sample matrix.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of cycloheptanecarboxylate esters from a liquid formulation (e.g., an aqueous-based solution or suspension).

Objective: To isolate the non-polar cycloheptanecarboxylate esters from a polar sample matrix into an organic solvent compatible with the HPLC mobile phase.

Materials:

  • Sample containing cycloheptanecarboxylate ester

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Sodium chloride (ACS grade)

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • HPLC vials

Procedure:

  • Aqueous Dilution: Pipette a known volume (e.g., 1.0 mL) of the sample into a 15 mL centrifuge tube. Add 4.0 mL of deionized water and briefly vortex.

  • Salting Out (Optional): Add a small amount of sodium chloride to the aqueous sample to increase the ionic strength, which can improve the extraction efficiency of non-polar compounds.

  • Extraction: Add 5.0 mL of an ethyl acetate/hexane mixture (e.g., 1:1 v/v) to the tube. Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction (steps 3-5) on the remaining aqueous layer with a fresh 5.0 mL of the organic solvent mixture to maximize recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial HPLC mobile phase (e.g., 70% acetonitrile (B52724) in water). Vortex to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC Method Protocol

This method utilizes a C18 column, a common choice for the separation of non-polar compounds like esters.[1] A gradient elution is employed to ensure the separation of the target analyte from potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (Note: Cycloheptanecarboxylate esters lack a strong chromophore; detection at low wavelengths is necessary. Sensitivity may be limited).[2][3]

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.03070
10.00100
15.00100
15.13070
20.03070

Procedure:

  • System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (30% A, 70% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Prepare a sequence in the chromatography data system (CDS) including blank injections (initial mobile phase), standard solutions, and prepared samples.

  • Injection: Inject the samples and standards onto the column.

  • Data Acquisition: Acquire the chromatograms for the duration of the run time (20 minutes).

  • Data Processing: Integrate the peak corresponding to the cycloheptanecarboxylate ester. Use the peak area for quantification.

Data Presentation

Quantitative analysis is performed by creating a calibration curve from the analysis of standard solutions of known concentrations. The following table presents hypothetical data for a five-point calibration curve for Ethyl Cycloheptanecarboxylate.

Table 1: Hypothetical Calibration Data for Ethyl Cycloheptanecarboxylate

Standard IDConcentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
STD-1108.52150,234
STD-2258.51375,890
STD-3508.53751,056
STD-41008.521,505,112
STD-52508.513,748,930

A linear regression of peak area versus concentration would be used to calculate the concentration of the ester in unknown samples.

Visualizations

The following diagrams illustrate the logical workflows involved in the HPLC analysis and method development.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing Sample Raw Sample LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Filt Filtration Recon->Filt HPLC HPLC Injection & Separation Filt->HPLC Detect UV Detection @ 210 nm HPLC->Detect Data Data Acquisition (Chromatogram) Detect->Data Integ Peak Integration Data->Integ Calib Calibration Curve Integ->Calib Quant Quantification Calib->Quant Result Final Result (Concentration) Quant->Result

Caption: General workflow for HPLC analysis of cycloheptanecarboxylate esters.

G cluster_params Optimization Parameters start Initial Method Conditions run Perform Separation start->run eval Evaluate Resolution & Peak Shape run->eval opt Optimized Method eval->opt Acceptable p1 Adjust Mobile Phase (Gradient, Organic Solvent) eval->p1 Not Acceptable p2 Change Column (C18, C8, Phenyl) eval->p2 Not Acceptable p3 Modify Temperature (Affects Viscosity & Selectivity) eval->p3 Not Acceptable p1->run p2->run p3->run

Caption: Logical workflow for HPLC method development and optimization.

References

Application Notes and Protocols: Synthesis of Aziridine-2-Carboxylic Esters from Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aziridine-2-carboxylic esters, utilizing methyl cycloheptanecarboxylate as a readily available starting material. Aziridine-2-carboxylic esters are valuable building blocks in medicinal chemistry and organic synthesis due to their unique structural and reactive properties. They serve as precursors for a variety of nitrogen-containing compounds, including non-natural amino acids and complex heterocyclic scaffolds.

The following sections detail a multi-step synthetic pathway, from the initial functionalization of the cycloheptane (B1346806) ring to the final aziridination. Each step is accompanied by a detailed experimental protocol, a summary of expected outcomes in tabular format, and illustrative diagrams to clarify the reaction workflows and mechanisms.

Overall Synthetic Pathway

The synthesis of the target aziridine-2-carboxylic ester from this compound is a five-step process. This pathway involves an initial dehydrogenation to introduce unsaturation, followed by epoxidation of the double bond. The resulting epoxide undergoes regioselective ring-opening with an azide (B81097) nucleophile, which is then reduced to the corresponding amine. The final step is an intramolecular cyclization to form the aziridine (B145994) ring.

G cluster_0 Synthetic Workflow A This compound B Methyl Cycloheptene-carboxylate A->B Dehydrogenation C Methyl 1,2-epoxycycloheptane-1-carboxylate B->C Epoxidation D Methyl 1-azido-2-hydroxycycloheptanecarboxylate C->D Azide Ring-Opening E Methyl 1-amino-2-hydroxycycloheptanecarboxylate D->E Azide Reduction (Staudinger Reaction) F Methyl 8-aza-bicyclo[5.1.0]octane-1-carboxylate (Aziridine-2-carboxylic ester) E->F Cyclization (Wenker Synthesis)

Caption: Overall synthetic workflow from this compound.

Experimental Protocols

Step 1: Synthesis of Methyl Cycloheptene-carboxylate

This step introduces a double bond into the cycloheptane ring, a crucial handle for subsequent functionalization.

Protocol: A general procedure for the dehydrogenation of cycloalkane carboxylates involves α-bromination followed by elimination.

  • α-Bromination: To a solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Elimination: Dissolve the crude α-bromo ester in a suitable solvent like dimethylformamide (DMF) and add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Stir the mixture at room temperature or gentle heating until the elimination is complete.

  • Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

ParameterValueReference
Reactants This compound, NBS, DBUGeneral procedure
Solvent CCl4, DMFGeneral procedure
Temperature Reflux, RT to 50 °CGeneral procedure
Reaction Time 2-12 hoursGeneral procedure
Yield 42% (mixture with starting material)[1]
Step 2: Synthesis of Methyl 1,2-epoxycycloheptane-1-carboxylate

The double bond of methyl cycloheptene-carboxylate is oxidized to an epoxide.

Protocol: [1]

  • Dissolve the mixture of methyl cycloheptene-carboxylate and starting material from the previous step in benzene.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography.

ParameterValueReference
Reactant Methyl cycloheptene-carboxylate[1]
Reagent m-Chloroperoxybenzoic acid (m-CPBA)[1]
Solvent Benzene[1]
Temperature Room Temperature[1]
Reaction Time 16 hours[1]
Yield 89%[1]
Step 3: Synthesis of Methyl 1-azido-2-hydroxycycloheptanecarboxylate

The epoxide ring is opened by an azide nucleophile to introduce the nitrogen functionality.

Protocol:

  • Dissolve methyl 1,2-epoxycycloheptane-1-carboxylate (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Add sodium azide (NaN3) (1.5 eq) and ammonium (B1175870) chloride (NH4Cl) (1.5 eq) to the solution.

  • Reflux the mixture for 5-10 hours, monitoring the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Take up the residue in water and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azido (B1232118) alcohol.

  • Purify by column chromatography if necessary.

ParameterValueReference
Reactant Methyl 1,2-epoxycycloheptane-1-carboxylateGeneral procedure
Reagents Sodium azide, Ammonium chlorideGeneral procedure
Solvent Ethanol/WaterGeneral procedure
Temperature RefluxGeneral procedure
Reaction Time 5-10 hoursGeneral procedure
Expected Yield 80-95%Based on similar reactions
Step 4: Synthesis of Methyl 1-amino-2-hydroxycycloheptanecarboxylate

The azido group is selectively reduced to a primary amine using the Staudinger reaction, which is mild and compatible with the ester and hydroxyl groups.[2][3]

G cluster_1 Staudinger Reaction Mechanism Azido R-N3 (Azido Alcohol) Intermediate1 Phosphazide Azido->Intermediate1 + P(Ph)3 PPh3 P(Ph)3 Iminophosphorane R-N=P(Ph)3 (Iminophosphorane) Intermediate1->Iminophosphorane - N2 N2 N2 Amino R-NH2 (Amino Alcohol) Iminophosphorane->Amino + H2O OPPh3 O=P(Ph)3 Iminophosphorane->OPPh3 + H2O H2O H2O

Caption: Mechanism of the Staudinger reduction of an azide.

Protocol:

  • Dissolve the crude methyl 1-azido-2-hydroxycycloheptanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add triphenylphosphine (B44618) (PPh3) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction for the disappearance of the azide starting material by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.

  • The aqueous layer containing the amino alcohol can be used directly in the next step or can be further purified.

ParameterValueReference
Reactant Methyl 1-azido-2-hydroxycycloheptanecarboxylate[2][3]
Reagent Triphenylphosphine[2][3]
Solvent THF/Water[2][3]
Temperature Room Temperature[2][3]
Reaction Time 12-24 hours[2][3]
Expected Yield >90% (often used crude in the next step)[2][3]
Step 5: Synthesis of Methyl 8-aza-bicyclo[5.1.0]octane-1-carboxylate

The final aziridine ring is formed by the intramolecular cyclization of the β-amino alcohol. A modified Wenker synthesis is a suitable method.[4][5][6]

G cluster_2 Modified Wenker Synthesis AminoAlcohol β-Amino Alcohol SulfateEster Sulfate Ester Intermediate AminoAlcohol->SulfateEster + ClSO3H Aziridine Aziridine SulfateEster->Aziridine + Base (e.g., NaOH)

Caption: General scheme of the modified Wenker aziridine synthesis.

Protocol:

  • Cool a solution of the crude methyl 1-amino-2-hydroxycycloheptanecarboxylate (1.0 eq) in a suitable solvent like dichloromethane (B109758) to 0 °C.

  • Slowly add chlorosulfonic acid (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the sulfate ester.

  • In a separate flask, prepare a solution of sodium hydroxide (B78521) in water.

  • Slowly add the reaction mixture containing the sulfate ester to the basic solution at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for several hours until the cyclization is complete.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aziridine product by column chromatography on silica gel.

ParameterValueReference
Reactant Methyl 1-amino-2-hydroxycycloheptanecarboxylate[4][5][6]
Reagents Chlorosulfonic acid, Sodium hydroxide[5]
Solvent Dichloromethane, Water[5]
Temperature 0 °C to Room Temperature[5]
Reaction Time 4-12 hours[5]
Expected Yield 60-80%Based on similar reactions[5]

Disclaimer: The provided protocols, particularly for steps 1, 3, 4, and 5, are based on general methodologies for similar transformations and may require optimization for the specific substrate, this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of Cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the esterification of cycloheptanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of cycloheptanecarboxylic acid?

A1: The most common methods for esterifying cycloheptanecarboxylic acid are the Fischer-Speier esterification and carbodiimide-mediated coupling reactions, such as those using N,N'-dicyclohexylcarbodiimide (DCC).

  • Fischer-Speier Esterification : This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[2]

  • DCC Coupling (Steglich Esterification) : This method uses DCC to activate the carboxylic acid, allowing it to react with an alcohol under milder conditions.[3] A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to increase the reaction rate and prevent side reactions.[3]

Q2: What are the primary side reactions to be aware of during the Fischer esterification of cycloheptanecarboxylic acid?

A2: The primary side reactions include:

  • Incomplete reaction : Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion.[4]

  • Ether formation : The alcohol can undergo acid-catalyzed dehydration to form a symmetrical ether, especially at higher temperatures.[5]

  • Dehydration of secondary/tertiary alcohols : If a secondary or tertiary alcohol is used, it may undergo elimination to form an alkene.[5]

Q3: What are the main side products in a DCC-mediated esterification of cycloheptanecarboxylic acid?

A3: The main side products are:

  • N,N'-Dicyclohexylurea (DCU) : This is the primary byproduct of the reaction and is notoriously insoluble in most common organic solvents, often precipitating out of the reaction mixture.[6]

  • N-acylurea : This side product can form through a rearrangement of the O-acylisourea intermediate.[3][7] It can be difficult to separate from the desired ester due to similar polarities.[8]

Q4: How can I minimize the formation of byproducts in my esterification reaction?

A4: To minimize byproducts:

  • For Fischer Esterification : Use a large excess of the alcohol and consider using a Dean-Stark apparatus to remove water as it forms.[9] Keep the reaction temperature as low as possible to minimize ether formation.

  • For DCC Coupling : Add the DCC solution slowly to the reaction mixture at 0 °C to control the reaction rate.[6] Using an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress the formation of N-acylurea.[10]

Q5: Are there any specific side reactions related to the cycloheptane (B1346806) ring?

A5: While less common under standard esterification conditions, medium-sized rings like cycloheptane can be prone to transannular reactions (reactions across the ring) under certain acidic or catalytic conditions. However, for standard esterification, these are not typically the primary concern. The main challenges usually arise from steric hindrance and achieving complete conversion.[11]

Troubleshooting Guides

Problem 1: Low Yield in Fischer Esterification
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material to ester.Equilibrium not shifted towards products. The Fischer esterification is a reversible reaction.[4]1. Increase the excess of alcohol: Use the alcohol as the solvent if possible (10-20 equivalents or more).[4] 2. Remove water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[12] 3. Increase reaction time: Monitor the reaction by TLC or GC to ensure it has reached completion.
Insufficient catalyst. 1. Ensure an adequate amount of acid catalyst is used (typically 1-5 mol%).
Steric Hindrance. The cycloheptyl group may introduce some steric bulk, slowing the reaction.[5]1. Increase the reaction temperature (while monitoring for ether formation). 2. Increase the reaction time.
Problem 2: Presence of N,N'-Dicyclohexylurea (DCU) in the Final Product after DCC Coupling
Symptom Possible Cause Troubleshooting Steps
A white, insoluble solid is present in the crude product.Formation of DCU byproduct. DCU is the main byproduct of DCC-mediated reactions and is poorly soluble.[6]1. Filtration: A significant portion of DCU can be removed by filtering the reaction mixture. Cooling the mixture can further precipitate the DCU.[13] 2. Washing: Wash the organic layer with dilute acid (e.g., 0.5 N HCl) and then with a saturated sodium bicarbonate solution. This can help remove any remaining DCC and other impurities.[14] 3. Recrystallization/Chromatography: If DCU persists, purify the ester by column chromatography or recrystallization from a suitable solvent system where the ester is soluble, but DCU is not (e.g., diethyl ether or hexanes).[15]
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
The crude product is an oil that is difficult to purify by distillation.High boiling point of the ester. Cycloheptyl esters can have high boiling points.1. Vacuum Distillation: Purify the ester using vacuum distillation to lower the required temperature and prevent thermal decomposition.[16]
The product is contaminated with a byproduct of similar polarity.Formation of N-acylurea in DCC coupling. This byproduct can have a similar polarity to the desired ester.[8]1. Optimize chromatography: Use a different solvent system or a gradient elution to improve separation. 2. Consider alternative coupling agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produce a water-soluble urea (B33335) byproduct that is easier to remove during aqueous workup.
The product appears wet or contains residual alcohol.Incomplete drying or removal of excess alcohol. 1. Thorough drying: Ensure the organic layer is dried completely with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 2. Removal of excess alcohol: After the reaction, remove the excess alcohol under reduced pressure before the workup.

Data Presentation

Table 1: Comparison of Esterification Methods for Cycloalkylcarboxylic Acids

ParameterFischer-Speier EsterificationDCC Coupling (Steglich Esterification)
Starting Materials Cycloheptanecarboxylic acid, AlcoholCycloheptanecarboxylic acid, Alcohol
Key Reagents Strong acid catalyst (e.g., H₂SO₄)DCC, DMAP (catalyst)
Typical Yield 65-95% (with excess alcohol)>90%
Reaction Time 1-10 hours2-24 hours
Reaction Temperature Reflux temperature of the alcohol0 °C to room temperature
Key Advantages Inexpensive reagents, scalable.Mild reaction conditions, high yields.
Key Disadvantages Reversible reaction, requires harsh acidic conditions and often heat.Formation of insoluble DCU byproduct, cost of reagents.

Note: Quantitative data is based on general esterification procedures and data for analogous cyclohexanecarboxylic acid esterifications, as specific data for cycloheptanecarboxylic acid is limited in the literature.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Cycloheptanecarboxylic Acid with Methanol (B129727)
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3x volume).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude ester can be further purified by vacuum distillation.

Protocol 2: DCC Coupling of Cycloheptanecarboxylic Acid with a Primary Alcohol
  • Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere, add the cycloheptanecarboxylic acid (1.0 eq), the alcohol (1.0-1.2 eq), and DMAP (0.1 eq). Dissolve the components in an anhydrous solvent (e.g., dichloromethane).

  • DCC Addition : Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the anhydrous solvent. Slowly add the DCC solution to the reaction mixture dropwise. A white precipitate of DCU will begin to form.[13]

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Workup and DCU Removal :

    • Upon completion, cool the reaction mixture in an ice bath to maximize DCU precipitation.

    • Filter the mixture through a Büchner funnel to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of cold solvent.[13]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[14]

  • Purification :

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix Cycloheptanecarboxylic Acid, excess Alcohol, and Acid Catalyst reflux Heat to Reflux (2-4 hours) start->reflux monitor Monitor by TLC reflux->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Ester distill->product

Caption: Experimental workflow for Fischer-Speier esterification.

DCC_Coupling_Side_Reactions reactants Carboxylic Acid + DCC intermediate O-Acylisourea Intermediate reactants->intermediate Activation product Desired Ester intermediate->product Nucleophilic Attack dcu DCU (Byproduct) intermediate->dcu n_acylurea N-Acylurea (Byproduct) intermediate->n_acylurea ester_path Alcohol (R'OH) ester_path->product rearrangement 1,3-Rearrangement (Side Reaction)

Caption: DCC coupling reaction pathways and side products.

References

Removing water byproduct in Fischer esterification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fischer esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the removal of water as a byproduct during Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water during a Fischer esterification reaction?

A1: Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials through hydrolysis, thereby reducing the yield of the desired ester.[2][3] Continuous removal of water is one of the most effective strategies to drive the reaction to completion and maximize the ester yield.[3][4]

Q2: What are the most common laboratory techniques for removing water in Fischer esterification?

A2: The most common laboratory techniques for water removal are:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This method involves using a solvent (e.g., toluene, benzene) that forms a low-boiling azeotrope with water.[1][5] The azeotrope distills off, and upon condensation, the water separates from the immiscible solvent and is collected in the trap of the Dean-Stark apparatus, while the solvent returns to the reaction flask.[1]

  • Use of Drying Agents (Desiccants): Chemical drying agents, such as molecular sieves (typically 3Å or 4Å), anhydrous sodium sulfate (B86663) (Na₂SO₄), or magnesium sulfate (MgSO₄), can be added to the reaction mixture to absorb the water as it is formed.[4][6][7]

  • Using an Excess of a Reactant Alcohol: Employing a large excess of the alcohol reactant can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][8]

  • Action of the Acid Catalyst: Concentrated sulfuric acid (H₂SO₄), a common catalyst for this reaction, also functions as a powerful dehydrating agent, sequestering the water that is produced.[4][9]

Q3: When should I choose a Dean-Stark apparatus over molecular sieves?

A3: The choice depends on several factors:

  • Scale of the reaction: A Dean-Stark apparatus is generally more practical for larger-scale reactions where a significant amount of water is produced.

  • Reaction temperature: The Dean-Stark method requires the reaction to be conducted at the boiling point of the azeotropic mixture.

  • Substrate compatibility: Molecular sieves are generally mild but can be basic and may not be suitable for all substrates or reaction conditions.[10] Also, carboxylic acids can react with the aluminosilicates in sieves, so care must be taken.[10]

  • Convenience: Molecular sieves can be simpler to implement for smaller-scale or parallel reactions.

Q4: Can tertiary alcohols be used in Fischer esterification?

A4: Tertiary alcohols are generally not suitable for Fischer esterification. They are prone to elimination (dehydration) under the strong acidic conditions and heat required for the reaction, leading to the formation of alkenes as side products.[11]

Troubleshooting Guides

Issue 1: Low or No Ester Yield

Question: I am performing a Fischer esterification, but my yield is very low, or I am recovering mostly unreacted starting materials. What could be the problem?

Answer:

Possible Cause Troubleshooting Steps
Equilibrium Limitation The reaction has reached equilibrium without a high conversion to the ester.[3] This is the most common reason for low yields. To shift the equilibrium towards the product, you can: 1. Increase the concentration of one reactant: Use a large excess (5-10 equivalents) of the less expensive reactant, usually the alcohol.[4][6] 2. Remove water: Implement or improve a water removal technique.[4]
Inefficient Water Removal Your current method of water removal may not be effective enough. 1. Dean-Stark: Ensure the apparatus is set up correctly and that the solvent is forming an azeotrope with water at the reaction temperature. Check for leaks. 2. Molecular Sieves: Use freshly activated molecular sieves. Ensure you are using a sufficient quantity for the amount of water that will be produced.[6]
Inactive or Insufficient Catalyst The acid catalyst may be old, hydrated, or used in too small an amount.[3] 1. Use a fresh bottle of a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH). 2. Increase the catalyst loading slightly, but be mindful of potential side reactions.
Low Reaction Temperature The reaction rate may be too slow at the current temperature.[3] 1. Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of your reactants or products. 2. If using a Dean-Stark apparatus, ensure the reaction is refluxing at the appropriate temperature for the azeotrope to distill.
Steric Hindrance Bulky groups on the carboxylic acid or alcohol can slow down the reaction rate.[2] 1. Increase the reaction time. 2. Consider using a more forceful esterification method if Fischer esterification is not effective.
Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of unknown impurities alongside my ester. How can I minimize side reactions?

Answer:

Possible Cause Troubleshooting Steps
Dehydration of Alcohol This is common with secondary and especially tertiary alcohols.[2] 1. Avoid using tertiary alcohols. 2. For secondary alcohols, consider milder reaction conditions (lower temperature, less catalyst) and longer reaction times.
Charring or Decomposition The reaction temperature is too high, causing the starting materials or product to decompose.[6] 1. Reduce the reaction temperature. 2. Ensure even heating using a suitable heating mantle and stir bar.
Acid-Sensitive Functional Groups Other functional groups in your molecules may be reacting with the strong acid catalyst. 1. Use a milder catalyst, such as a Lewis acid or a solid-supported acid catalyst.[6] 2. Protect sensitive functional groups before carrying out the esterification.

Quantitative Data Comparison

The following table provides a general comparison of different water removal techniques. Actual results will vary depending on the specific substrates, reaction scale, and conditions.

Water Removal Method Typical Yield Typical Reaction Time Advantages Disadvantages
Excess Alcohol (as solvent) 60-95%[12]2-24 hours[12]Simple setup, no additional reagents for water removal.Requires a large excess of alcohol, which may be difficult to remove later.
Dean-Stark Apparatus 85-98%[12]4-30 hours[12]Highly efficient for continuous water removal, allows for monitoring of reaction progress by observing water collection.[13]Requires a specific glassware setup, use of an additional solvent, and higher reaction temperatures.
Molecular Sieves 70-95%4-24 hoursEasy to use, suitable for small-scale reactions, mild conditions.[14]Can be less efficient than a Dean-Stark for large-scale reactions, potential for side reactions with acidic substrates.[10]
Reactive Distillation >90%ContinuousCombines reaction and separation in one unit, high conversion by continuously removing the ester product.[15]Requires specialized equipment, only suitable when the ester is the most volatile component.
Pervaporation >90%[13]ContinuousHigh separation efficiency, can be operated at lower temperatures.[16]Requires specialized membrane and equipment, more common in industrial applications.

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using a Dean-Stark apparatus for azeotropic water removal.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 - 0.05 eq)

  • Azeotropic solvent (e.g., toluene, sufficient to fill the flask and Dean-Stark trap)

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To the round-bottom flask, add the carboxylic acid, alcohol, and the azeotropic solvent.

  • Add the acid catalyst to the flask.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Upon condensation, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.

  • Monitor the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The ester can then be isolated and purified through standard workup procedures (e.g., washing with sodium bicarbonate solution, drying, and distillation or chromatography).

Protocol 2: Water Removal using Molecular Sieves

This protocol outlines a general procedure for Fischer esterification using molecular sieves as a dehydrating agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (used as the solvent or with an inert co-solvent)

  • Acid catalyst (e.g., concentrated sulfuric acid, catalytic amount)

  • Activated 3Å or 4Å molecular sieves (powdered or pellets)

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Activate the molecular sieves by heating them in an oven under vacuum.

  • To the round-bottom flask, add the carboxylic acid and the alcohol.

  • Add the activated molecular sieves to the mixture.

  • Slowly add the acid catalyst while stirring.

  • Attach the reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves.

  • Isolate and purify the ester product using appropriate workup and purification techniques.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_water_removal Water Removal cluster_workup Workup & Purification Reactants Carboxylic Acid + Alcohol Reaction_Mix Reaction Mixture Reactants->Reaction_Mix Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Mix Solvent Solvent (optional) Solvent->Reaction_Mix Dean_Stark Dean-Stark Trap (Azeotropic Distillation) Reaction_Mix->Dean_Stark drives equilibrium Mol_Sieves Molecular Sieves (Adsorption) Reaction_Mix->Mol_Sieves drives equilibrium Excess_Alcohol Excess Alcohol (Le Chatelier's Principle) Reaction_Mix->Excess_Alcohol drives equilibrium Neutralization Neutralization (e.g., NaHCO₃ wash) Reaction_Mix->Neutralization After Reaction Completion Extraction Extraction Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Pure Ester Purification->Final_Product

Caption: General experimental workflow for Fischer esterification, highlighting water removal strategies.

Troubleshooting_Logic Start Low Ester Yield? Check_Equilibrium Is equilibrium being shifted? Start->Check_Equilibrium Yes Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions Yes Action_Equilibrium Increase excess of one reactant Improve water removal method Check_Equilibrium->Action_Equilibrium No Check_Catalyst Is the catalyst active? Check_Conditions->Check_Catalyst Yes Action_Conditions Increase temperature Increase reaction time Check_Conditions->Action_Conditions No Action_Catalyst Use fresh catalyst Increase catalyst loading Check_Catalyst->Action_Catalyst No Success Yield Improved Action_Equilibrium->Success Action_Conditions->Success Action_Catalyst->Success

Caption: A logical troubleshooting guide for addressing low yield in Fischer esterification.

References

Optimizing temperature and catalyst for Methyl cycloheptanecarboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl Cycloheptanecarboxylate. The focus is on optimizing reaction temperature and catalyst selection to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Fischer-Speier esterification of cycloheptanecarboxylic acid with methanol (B129727) using an acid catalyst.[1][2] This method is favored for its use of readily available and inexpensive reagents.[2] The reaction involves heating a mixture of the carboxylic acid and an excess of methanol in the presence of a catalytic amount of a strong acid.

Q2: How can I maximize the yield of this compound in a Fischer esterification?

A2: To maximize the yield, the reaction equilibrium needs to be shifted towards the product side. This can be achieved by:

  • Using a large excess of methanol: This acts as both a reactant and a solvent, driving the equilibrium forward according to Le Châtelier's principle.[3][4]

  • Efficient removal of water: Water is a byproduct of the reaction, and its presence can hydrolyze the ester back to the carboxylic acid.[5] Techniques for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of desiccants.[2][6]

Q3: What are the key differences between homogeneous and heterogeneous catalysts for this synthesis?

A3:

  • Homogeneous catalysts , such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), are dissolved in the reaction mixture.[2][6] They are generally very effective but can be corrosive and require a neutralization step during workup, which can complicate purification.

  • Heterogeneous catalysts , like acidic ion-exchange resins (e.g., Amberlyst-15), are in a different phase from the reaction mixture.[7] Their main advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling.

Q4: Are there alternative methods for the methylation of cycloheptanecarboxylic acid?

A4: Yes, other methods exist, though they may be less suitable for large-scale synthesis. These include the use of diazomethane (B1218177) or methyl iodide with a base.[8][9] Diazomethane is highly efficient but is also toxic and potentially explosive, requiring special handling procedures.[8] Reaction with methyl iodide and a base is another option.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Insufficient Catalyst - Increase the catalyst loading. For H₂SO₄ or TsOH, a typical catalytic amount is 1-5 mol%.- Ensure the catalyst is active and not degraded.
Presence of Water in Reactants - Use anhydrous methanol and ensure the cycloheptanecarboxylic acid is dry.- Consider adding molecular sieves to the reaction mixture.
Reaction Not Reaching Equilibrium - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC.- Ensure the reaction is heated to an appropriate temperature (e.g., reflux).
Inefficient Water Removal - If using a Dean-Stark apparatus, ensure proper setup and a suitable azeotropic solvent.- If using desiccants, ensure they are activated and used in sufficient quantity.

Issue 2: Incomplete Reaction or Stalling

Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature - For Fischer esterification, ensure the reaction is maintained at the reflux temperature of methanol (~65 °C).- Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions.
Poor Mixing - Ensure adequate stirring to maintain a homogeneous mixture, especially for heterogeneous catalysts.
Catalyst Deactivation - Some catalysts can be poisoned by impurities in the starting materials. Ensure the purity of your reactants.

Issue 3: Product Contamination and Purification Difficulties

Possible Cause Troubleshooting Step
Residual Acid Catalyst - During workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove all traces of the acid catalyst.[11]
Unreacted Carboxylic Acid - After neutralization, wash the organic layer with water or brine to remove the carboxylate salt.- Purification by distillation under reduced pressure is often effective in separating the ester from the less volatile carboxylic acid.
Formation of Byproducts - Optimize the reaction temperature to minimize side reactions.- Ensure the starting materials are pure.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Cycloheptanecarboxylic Acid

This protocol is adapted from established procedures for similar cycloalkane carboxylic acids.

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cycloheptanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the moles of carboxylic acid).

  • Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Data Presentation

Table 1: General Reaction Parameters for Fischer Esterification of Cycloheptanecarboxylic Acid

ParameterRecommended ConditionRationale
Methanol to Acid Molar Ratio 10:1 to 20:1Drives the equilibrium towards the ester product.
Catalyst H₂SO₄, TsOH, Amberlyst-15Strong acids are effective catalysts for esterification.
Catalyst Loading (Homogeneous) 1-5 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Temperature Reflux (~65 °C)Provides a suitable reaction rate without excessive byproduct formation.
Reaction Time 2-10 hoursDependent on scale and catalyst efficiency. Reaction should be monitored for completion.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Mix Cycloheptanecarboxylic Acid and excess Methanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (2-6 hours) B->C D Cool and Remove excess Methanol C->D E Dissolve in Organic Solvent D->E F Wash with NaHCO₃ and Brine E->F G Dry with MgSO₄ F->G H Filter and Concentrate G->H I Vacuum Distillation H->I J Pure Methyl Cycloheptanecarboxylate I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound IncompleteReaction Is the reaction incomplete? Start->IncompleteReaction CheckCatalyst Check Catalyst: - Increase loading - Verify activity IncompleteReaction->CheckCatalyst Yes PurificationIssues Are there purification issues? IncompleteReaction->PurificationIssues No CheckTempTime Check Reaction Conditions: - Increase reaction time - Ensure reflux temperature CheckCatalyst->CheckTempTime CheckWater Check for Water: - Use anhydrous reagents - Add desiccants CheckTempTime->CheckWater End Improved Yield CheckWater->End Neutralization Improve Neutralization: - Thoroughly wash with NaHCO₃ PurificationIssues->Neutralization Yes Distillation Optimize Distillation: - Use fractional distillation - Ensure good vacuum Neutralization->Distillation Distillation->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Cycloalkanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues during the Gas Chromatography (GC) analysis of cycloalkanecarboxylates.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge. This distortion can significantly impact resolution and the accuracy of quantification.[1] In the analysis of cycloalkanecarboxylates, peak tailing is a frequent challenge due to the polar nature of the carboxylic acid functional group.

Below is a step-by-step guide to diagnose and resolve peak tailing issues in your GC analysis.

Question 1: Are all peaks in my chromatogram tailing, or only the cycloalkanecarboxylate peaks?

The pattern of peak tailing can provide crucial clues about its origin.

  • If all peaks are tailing: This typically indicates a physical or mechanical issue in the GC system, disrupting the flow path.[2]

  • If only polar compound peaks (like cycloalkanecarboxylates) are tailing: This suggests a chemical interaction between the analytes and active sites within the system.[2]

To differentiate between these possibilities, inject a non-polar, inert compound (e.g., a straight-chain alkane like hexane (B92381) or octane). If the alkane peak is symmetrical, the problem is chemical in nature. If the alkane peak also tails, the issue is likely physical.

Question 2: What are the common causes of peak tailing and how can I address them?

Based on whether the issue is chemical or physical, the following sections outline the most common causes and their solutions.

The primary chemical cause of peak tailing for polar compounds like cycloalkanecarboxylates is the interaction with active sites within the GC system.[3] These active sites are typically exposed silanol (B1196071) (Si-OH) groups on the surfaces of the inlet liner, glass wool, or the column itself.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Analyte interaction with active sites leading to peak tailing."

Troubleshooting Steps:

  • Derivatization: This is the most effective solution for peak tailing of carboxylic acids. Derivatization converts the polar carboxylic acid group into a less polar, more volatile derivative, minimizing interactions with active sites.[4]

    • Silylation: Converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[5]

    • Alkylation (Esterification): Converts the carboxylic acid to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). Boron trifluoride-methanol (BF3-Methanol) is a widely used reagent for this purpose.[6]

  • Inlet Maintenance: The inlet is a common source of active sites.

    • Use Deactivated Liners: Always use high-quality, deactivated inlet liners. Replace them regularly, especially when analyzing "dirty" samples.[3]

    • Deactivated Glass Wool: If using glass wool in the liner, ensure it is also deactivated.

  • Column Conditioning and Maintenance:

    • Proper Conditioning: Condition new columns according to the manufacturer's instructions to ensure a properly deactivated surface.

    • Column Trimming: If the front end of the column becomes contaminated or active, trimming 10-20 cm can restore performance.[7]

If both polar and non-polar compounds exhibit peak tailing, the issue is likely related to the physical setup of the GC system.

dot graph G { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Workflow for troubleshooting physical causes of peak tailing."

Troubleshooting Steps:

  • Column Installation:

    • Column Cut: Ensure the column is cut with a high-quality ceramic wafer or diamond scribe to create a clean, 90-degree cut. A poor cut can create active sites and cause turbulence in the flow path.[7]

    • Correct Insertion Depth: Install the column at the correct depth in both the inlet and the detector as specified by the instrument manufacturer. Incorrect installation can create dead volume, leading to peak broadening and tailing.[7]

  • Gas Leaks: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak tailing. Use an electronic leak detector to check all fittings and connections.

  • Flow Rate: An inappropriate carrier gas flow rate can affect peak shape. Ensure the flow rate is optimized for your column dimensions and analysis.

Frequently Asked Questions (FAQs)

Q1: Is derivatization always necessary for the GC analysis of cycloalkanecarboxylates?

While direct analysis is possible, especially on polar "wax" columns (polyethylene glycol), derivatization is highly recommended to achieve symmetrical peaks, improve sensitivity, and enhance reproducibility.[4] The polar nature of the underivatized carboxylic acid makes it prone to interactions that cause peak tailing.

Q2: Which derivatization method is better: silylation or methylation?

Both silylation (e.g., with BSTFA) and methylation (e.g., with BF3-methanol) are effective. The choice may depend on the specific cycloalkanecarboxylate, the sample matrix, and potential interferences. Silylation is often faster and uses milder conditions, but the resulting TMS esters can be sensitive to moisture.[8][9] Methyl esters are generally more stable.[4]

Q3: What are the ideal GC inlet parameters for analyzing derivatized cycloalkanecarboxylates?

  • Inlet Temperature: A sufficiently high inlet temperature (e.g., 250 °C) is necessary to ensure the rapid and complete vaporization of the derivatized analytes.[1]

  • Split vs. Splitless Injection: The choice depends on the concentration of the analyte. For trace analysis, splitless injection is preferred. For higher concentrations, a split injection will prevent column overload and peak fronting.

Q4: What type of GC column is best for analyzing derivatized cycloalkanecarboxylates?

After derivatization, the cycloalkanecarboxylate esters are significantly less polar. Therefore, a low to mid-polarity column is generally suitable.

  • 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms): These are excellent general-purpose columns that provide good resolution for a wide range of compounds, including fatty acid methyl esters.

  • "Wax" Columns (Polyethylene Glycol): While ideal for underivatized acids, they can also be used for the analysis of the esters, though a less polar column is often preferred.

Q5: How does the oven temperature program affect the peak shape of cycloalkanecarboxylate derivatives?

A proper oven temperature program is crucial for good separation and sharp peaks.

  • Initial Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper solvent focusing.[7]

  • Ramp Rate: A typical starting ramp rate is 10-20 °C/min. Faster ramps shorten analysis time but may reduce resolution. Slower ramps improve resolution but increase run time.

  • Final Temperature: The final temperature should be high enough to elute all components of interest from the column. A final hold time can ensure that any less volatile matrix components are removed before the next injection.

Data Summary

Table 1: Qualitative Impact of GC Parameters on Peak Tailing of Cycloalkanecarboxylates

ParameterSub-optimal ConditionExpected Impact on Peak ShapeRecommended Action
Derivatization Incomplete or no derivatizationSevere TailingDerivatize with BSTFA or BF3-Methanol.
Inlet Liner Active or contaminated linerTailing of polar compoundsUse a deactivated liner; replace regularly.
Column Cut Jagged or angled cutTailing of all peaksRecut the column with a proper tool.
Column Installation Incorrect depth in inlet/detectorTailing or broad peaksFollow manufacturer's installation guide.
Inlet Temperature Too lowBroadening and tailingIncrease temperature (e.g., 250 °C).
Carrier Gas Flow Too lowBroad peaksOptimize flow rate for the column dimensions.
System Leaks Leak at inlet fittingsTailing and poor reproducibilityPerform a leak check.

Experimental Protocols

Protocol 1: Silylation of Cycloalkanecarboxylic Acids using BSTFA

This protocol is adapted from standard procedures for the silylation of carboxylic acids.[5]

Materials:

  • Cycloalkanecarboxylic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the cycloalkanecarboxylic acid sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and heat at 60-80 °C for 20-30 minutes. For sterically hindered acids, a longer reaction time or higher temperature may be necessary.[8]

  • Analysis: Cool the vial to room temperature. The derivatized sample can be directly injected into the GC-MS.

Protocol 2: Methylation of Cycloalkanecarboxylic Acids using BF3-Methanol

This protocol is based on the standard procedure for the preparation of fatty acid methyl esters (FAMEs).[4]

Materials:

  • Cycloalkanecarboxylic acid sample

  • 14% Boron trifluoride in methanol (B129727) (BF3-Methanol) reagent

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place approximately 10-25 mg of the cycloalkanecarboxylic acid sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol reagent.

  • Reaction: Tightly cap the vial and heat at 60-100 °C for 5-10 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Phase Separation: Shake the vial vigorously for 30 seconds and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the cycloalkanecarboxylate methyl esters, to a clean vial for GC analysis.

References

Preventing hydrolysis of Methyl cycloheptanecarboxylate during workup.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis During Workup

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of methyl cycloheptanecarboxylate hydrolysis during post-reaction workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound hydrolysis during experimental workup?

A1: this compound is an ester and is susceptible to hydrolysis, a reaction that cleaves the ester bond to form cycloheptanecarboxylic acid and methanol. This degradation is primarily catalyzed by the presence of acids or bases in an aqueous environment. Key causes during workup include exposure to strong acids or bases, excessive water, and elevated temperatures.[1][2]

Q2: Which workup steps pose the highest risk for ester hydrolysis?

A2: The aqueous wash steps are the most critical for potential hydrolysis.[3] Specifically:

  • Quenching: Adding aqueous solutions to neutralize the reaction mixture.

  • Acid/Base Washes: Using acidic or basic solutions to remove unreacted reagents or byproducts. Strong bases like sodium hydroxide (B78521) (NaOH) are particularly high-risk as they cause rapid, irreversible hydrolysis, a process known as saponification.[1][4][5]

Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize an acidic reaction mixture?

A3: It is strongly discouraged. Strong bases like NaOH or KOH will readily hydrolyze (saponify) the this compound ester to its corresponding carboxylate salt.[4][6] This reaction is generally irreversible and a common cause of significant product loss.[1] A milder base is the preferred choice.

Q4: What is the recommended reagent for neutralizing residual acid in the workup?

A4: A cold, saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is recommended.[3] These reagents are sufficiently basic to neutralize strong acid catalysts but are generally not strong enough to promote significant ester hydrolysis, especially when used at low temperatures. The neutralization process can be visually monitored by the cessation of CO₂ gas evolution.[3]

Q5: How does temperature influence the rate of hydrolysis during the workup?

A5: The rate of hydrolysis is highly dependent on temperature.[3] Higher temperatures increase the reaction kinetics, accelerating both acid and base-catalyzed hydrolysis. Therefore, performing all aqueous extraction and washing steps in an ice bath with cold solutions is a critical measure to minimize product loss.[3]

Troubleshooting Guide

Problem: My final product yield is low, and analysis (e.g., NMR, GC-MS) shows the presence of cycloheptanecarboxylic acid.

This troubleshooting workflow helps diagnose the potential source of hydrolysis during your workup procedure.

G start Low Yield & Contamination with Cycloheptanecarboxylic Acid q1 What type of base was used for neutralization/washing? start->q1 a1_strong Strong Base (e.g., NaOH, KOH) q1->a1_strong a1_weak Weak Base (e.g., NaHCO₃) q1->a1_weak result1 Primary Cause: Saponification. Strong base rapidly hydrolyzes the ester. a1_strong->result1 q2 What was the temperature of the aqueous wash? a1_weak->q2 a2_rt Room Temperature or Higher q2->a2_rt a2_cold Cold / Ice Bath (0-5 °C) q2->a2_cold result2 Contributing Cause: Elevated Temperature. Higher temperature accelerates hydrolysis. a2_rt->result2 q3 Was the organic layer dried thoroughly? a2_cold->q3 a3_no No or Insufficient Drying q3->a3_no a3_yes Yes (e.g., with Na₂SO₄) q3->a3_yes result3 Contributing Cause: Residual Water. Water enables hydrolysis, especially if residual acid/base is present. a3_no->result3 ok Hydrolysis cause is likely minimal from this step. a3_yes->ok

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Comparison of Workup Conditions

The table below summarizes the risk associated with different reagents and conditions commonly used during the workup of ester products.

ParameterHigh Risk for HydrolysisLow Risk for HydrolysisRationale
Base Reagent Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Saturated, cold Sodium Bicarbonate (NaHCO₃)Strong bases cause rapid, irreversible saponification. Weak bases neutralize acid without significantly promoting ester hydrolysis.[1][3]
Temperature Room Temperature (~25°C) or higherIce Bath (0-5°C)Hydrolysis reaction rates are significantly reduced at lower temperatures.[3]
Drying Agent None or insufficient amountAnhydrous Na₂SO₄ or MgSO₄ until free-flowingThorough removal of water is critical to prevent hydrolysis during storage or solvent evaporation.[3][7]
Final Wash WaterSaturated, cold Brine (aq. NaCl)Brine reduces the solubility of the organic product in the aqueous phase and helps to remove dissolved water.[3]

Recommended Experimental Protocol: Hydrolysis-Minimizing Workup

This protocol outlines a standard procedure for working up a reaction mixture to isolate this compound while minimizing its decomposition.

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup (at 0 °C) cluster_drying Isolation step1 1. Cool Reaction Mixture to 0 °C step2 2. Quench Reaction (if necessary) step1->step2 step3 3. Transfer to Separatory Funnel & Extract with Organic Solvent step2->step3 step4 4. Wash with Cold, Saturated NaHCO₃ Solution step3->step4 step5 5. Wash with Cold Brine step4->step5 step6 6. Dry Organic Layer (e.g., Anhydrous Na₂SO₄) step5->step6 step7 7. Filter and Concentrate (Rotary Evaporation) step6->step7 step8 8. Purify Product (Distillation or Chromatography) step7->step8

Caption: Standard experimental workflow for an esterification workup designed to prevent hydrolysis.

Methodology:

  • Cool the Reaction: Once the reaction is complete, remove the heat source and cool the mixture in an ice-water bath to 0-5 °C.[3]

  • Quench and Extract: Cautiously add the cold reaction mixture to a separatory funnel containing an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and cold water.

  • Neutralize with Weak Base: Add cold, saturated sodium bicarbonate (NaHCO₃) solution in portions. Swirl the funnel gently before stoppering and shaking. Vent frequently to release the pressure from CO₂ evolution. Continue washing until no more gas evolves, indicating complete neutralization of any acid.[3]

  • Brine Wash: Wash the separated organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps to remove residual water and water-soluble impurities.[3]

  • Dry the Organic Layer: Drain the organic layer into a flask and add an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely.[3][7]

  • Isolate the Product: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, further purify the crude product by vacuum distillation or column chromatography.

References

Technical Support Center: NMR Analysis of Crude Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals identifying impurities in crude Methyl cycloheptanecarboxylate via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected 1H NMR signals for the pure product, this compound?

A1: The 1H NMR spectrum of pure this compound should feature a sharp singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm. The proton on the carbon adjacent to the carbonyl group (the α-proton) will appear as a multiplet around 2.3 ppm. The remaining cycloheptyl ring protons will show a series of overlapping multiplets typically between 1.2 and 1.9 ppm.

Q2: My 1H NMR spectrum shows a very broad singlet far downfield, around 10-12 ppm. What is this impurity?

A2: A broad singlet in this region is characteristic of a carboxylic acid proton (-COOH). This indicates the presence of unreacted cycloheptanecarboxylic acid, a starting material in the Fischer esterification synthesis.[1]

Q3: How can I definitively confirm that a peak corresponds to the -OH of the carboxylic acid or residual water?

A3: You can perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[2] Protons on oxygen or nitrogen atoms are exchangeable with deuterium. This exchange will cause the -OH peak (and any water peak) to disappear or significantly decrease in intensity, confirming its identity.[2][3]

Q4: I see a singlet around 3.4 ppm and another peak around 4.8 ppm in my spectrum (run in CDCl₃). What are these signals?

A4: These signals likely correspond to unreacted methanol (B129727) and residual water. The methyl protons of methanol typically appear as a singlet around 3.4-3.5 ppm.[3][4] The chemical shift of water can vary but is often seen around 1.56 ppm in CDCl₃, though it can shift depending on concentration and temperature.[5] The peak you observe at 4.8 ppm could also be the hydroxyl proton of methanol, which, like water, is exchangeable with D₂O.

Q5: My reaction seems complete by other methods (like TLC), but the 1H NMR spectrum is very complex. What could be the issue?

A5: If the reaction is clean, a complex NMR spectrum could indicate the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale). You can try acquiring the spectrum at a higher temperature to increase the rate of bond rotation, which may cause the distinct signals to coalesce into a simpler pattern.[2]

Q6: How can I identify impurities from solvents used during the reaction workup?

A6: Solvents used in extraction or chromatography (e.g., ethyl acetate (B1210297), dichloromethane, hexane) are common contaminants. You should compare any unexpected peaks in your spectrum to published tables of NMR chemical shifts for common laboratory solvents.[5][6][7] For example, ethyl acetate will show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm.[6]

Q7: Can I quantify the amount of an impurity from the NMR spectrum?

A7: Yes, you can determine the relative molar ratio of your product to an impurity.[8] After identifying distinct, non-overlapping peaks for both the product and the impurity, you can compare their integration values. Divide each integral by the number of protons it represents to get a normalized value, then calculate the ratio. For example, to find the ratio of product to unreacted acid, you could compare the integral of the product's O-CH₃ singlet (representing 3H) to the integral of the acid's α-proton (representing 1H).

Data Presentation: NMR Signatures

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Note that exact chemical shifts can vary slightly based on the solvent, concentration, and temperature.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityNotes
This compound ¹H~ 3.67Singlet (s)-OCH₃
¹H~ 2.3-2.5Multiplet (m)α-H on the ring
¹H~ 1.4-1.9Multiplet (m)Other ring protons
¹³C~ 177SingletC =O
¹³C~ 51Singlet-OC H₃
¹³C~ 45Singletα-C on the ring
¹³C~ 25-35MultipleOther ring carbons
Cycloheptanecarboxylic acid ¹H~ 10.0-12.0Broad (br s)-COOH (Disappears with D₂O)[1]
¹H~ 2.5Multiplet (m)α-H on the ring[1]
¹H~ 1.4-2.0Multiplet (m)Other ring protons[1]
¹³C~ 183SingletC =O
Methanol ¹H~ 3.48Singlet (s)-CH₃ [4]
¹HVariable (~1-5)Broad (br s)-OH (Disappears with D₂O)[3]
¹³C~ 49.0SingletC H₃OH[9]
Water ¹HVariable (~1.56 in CDCl₃)Singlet (s)H₂O (Disappears with D₂O)[5]

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Weigh Sample: Accurately weigh approximately 5-10 mg of the crude this compound product directly into a clean, dry vial.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains a reference standard like Tetramethylsilane (TMS) if not already present.

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not fully dissolve, this may indicate poor solubility, which can lead to broadened peaks in the NMR spectrum.[2]

  • Transfer: Carefully transfer the solution into a clean, dry NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Acquire Spectrum: Insert the tube into the NMR spectrometer and follow the instrument's standard procedure to acquire the ¹H NMR spectrum.

Mandatory Visualization

Workflow for Impurity Identification

The following diagram illustrates the logical workflow for identifying common impurities in a crude reaction mixture by ¹H NMR.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Initial Analysis cluster_2 Troubleshooting Impurity Peaks cluster_3 Impurity Identification start Start: Crude Product prep_sample Prepare NMR Sample (in CDCl3) start->prep_sample acquire_nmr Acquire 1H NMR Spectrum prep_sample->acquire_nmr analyze Analyze Spectrum acquire_nmr->analyze id_product Identify Product Signals (e.g., -OCH3 at ~3.7 ppm) analyze->id_product check_impurities Scan for Impurity Signals analyze->check_impurities q_acid Broad singlet at 10-12 ppm? check_impurities->q_acid q_methanol Singlet at ~3.4 ppm? q_acid->q_methanol No res_acid Impurity: Unreacted Cycloheptanecarboxylic Acid q_acid->res_acid Yes q_solvent Other unexpected peaks? q_methanol->q_solvent No res_methanol Impurity: Unreacted Methanol q_methanol->res_methanol Yes res_solvent Impurity: Check Solvent Reference Tables q_solvent->res_solvent Yes end_node End: Quantify Purity (via Integration) q_solvent->end_node No res_acid->q_methanol res_methanol->q_solvent res_solvent->end_node

References

Challenges in the scale-up of Methyl cycloheptanecarboxylate production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl Cycloheptanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield in Fischer-Speier Esterification

  • Question: We are experiencing low yields (<70%) during the Fischer-Speier esterification of cycloheptanecarboxylic acid with methanol (B129727). What are the potential causes and solutions?

  • Answer: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[1][2] Here are several factors to consider for optimization, particularly during scale-up:

    • Insufficient Methanol: The reaction is an equilibrium process. To drive it towards the product side, a large excess of methanol should be used.[3] In many lab-scale preparations, methanol can serve as the reaction solvent.[3]

    • Ineffective Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.[2] On a larger scale, continuous removal of water using a Dean-Stark apparatus can significantly improve the yield.[4]

    • Inadequate Catalysis: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[1][5]

    • Sub-optimal Reaction Temperature and Time: The reaction should be heated to a gentle reflux (around 65°C for methanol) to ensure a reasonable reaction rate.[5] Reaction times can vary from 1 to 10 hours.[4][5] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.[6]

    • Poor Mixing at Scale: In larger reactors, inefficient mixing can lead to temperature and concentration gradients, which can hinder the reaction.[3] Ensure vigorous and uniform stirring.

Issue 2: Incomplete Reaction

  • Question: Our reaction appears to stall, with a significant amount of the starting cycloheptanecarboxylic acid remaining. How can we drive the reaction to completion?

  • Answer: An incomplete reaction is a common challenge. Here are some troubleshooting steps:

    • Increase Methanol Excess: As per Le Chatelier's principle, increasing the concentration of one of the reactants (in this case, the more cost-effective methanol) will push the equilibrium towards the products.[3][7]

    • Check Catalyst Activity: The acid catalyst can become deactivated by impurities or moisture in the starting materials. Use a fresh, anhydrous catalyst.

    • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. Some reactions may require extended reflux times.[5]

Issue 3: Presence of Acidic Impurity in the Final Product

  • Question: After workup, our this compound is contaminated with the starting cycloheptanecarboxylic acid. How can we effectively remove this impurity?

  • Answer: The presence of the starting carboxylic acid is a frequent issue. The following purification steps are recommended:

    • Thorough Basic Wash: During the workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution.[6][8] This will convert the carboxylic acid into its water-soluble salt, which will be extracted into the aqueous layer. Check the pH of the final aqueous wash to ensure it is basic.[8]

    • Fractional Distillation: If the acidic impurity persists, fractional distillation under reduced pressure can effectively separate the higher-boiling cycloheptanecarboxylic acid from the more volatile this compound.[8]

Issue 4: Residual Methanol in the Product

  • Question: Our purified product contains residual methanol. What is the best way to remove it?

  • Answer: Insufficient removal of excess methanol is a common problem. Here are two effective solutions:

    • Aqueous Washes: Methanol is highly soluble in water. Washing the organic layer several times with water or brine will efficiently remove residual methanol.[3][8]

    • Distillation: The significant difference in boiling points between methanol (~65°C) and this compound (~183°C) allows for easy separation by simple or fractional distillation.[6][8]

Issue 5: Product Discoloration

  • Question: The purified this compound is not clear and colorless. What could be the cause and how can we fix it?

  • Answer: Discoloration can be due to non-volatile impurities or colored byproducts from the reaction.

    • Activated Carbon Treatment: For minor color impurities, treating the product with a small amount of activated charcoal followed by filtration can be effective.[8]

    • Flash Column Chromatography: For more significant colored impurities, purification by flash column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexanes) is recommended.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The three primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of cycloheptanecarboxylic acid with methanol.[5] It is a widely used method due to the availability and low cost of the starting materials.[5]

  • Synthesis via Cycloheptanecarbonyl Chloride: This two-step method involves the conversion of cycloheptanecarboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by esterification with methanol.[5] This method often results in very high yields.[5]

  • Catalytic Hydrogenation of Methyl Benzoate (B1203000): This method involves the hydrogenation of the aromatic ring of methyl benzoate using a heterogeneous catalyst (e.g., Ru/C).[5]

Q2: How do the different synthesis methods compare in terms of yield and reaction conditions?

A2: The choice of synthesis method depends on factors like desired yield, available equipment, and cost. Below is a comparison of the three main methods.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterFischer-Speier EsterificationVia Cycloheptanecarbonyl ChlorideCatalytic Hydrogenation of Methyl Benzoate
Starting Materials Cycloheptanecarboxylic acid, MethanolCycloheptanecarboxylic acid, Thionyl chloride, MethanolMethyl benzoate, Hydrogen gas
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Thionyl chloride (SOCl₂)Heterogeneous catalyst (e.g., Ru/C, Rh/C)
Typical Yield >90% (with excess methanol)[5]>99% (overall)[5]High (typically high-yielding for aromatic hydrogenations)[5]
Reaction Time 1 - 10 hours[5]~1 hour for acid chloride formation[5]Variable (depends on catalyst and conditions)
Reaction Temperature Reflux (~65°C)[5]Room temperature to reflux[5]Can be high temperature and pressure
Key Advantages Uses readily available and inexpensive reagents.[5]Very high yield and purity.[5]Potentially fewer purification steps from non-aromatic impurities.
Key Disadvantages Equilibrium reaction, requires excess alcohol or water removal.Use of hazardous reagents like thionyl chloride.Requires specialized high-pressure hydrogenation equipment.

Q3: What are the best practices for purifying this compound at a larger scale?

A3: For large-scale purification, fractional distillation under reduced pressure is often the most practical and efficient method.[8] It allows for the effective separation of the product from less volatile impurities (like unreacted carboxylic acid) and more volatile impurities (like residual methanol).[8] A thorough extractive workup with aqueous base and brine washes prior to distillation is crucial for removing the bulk of acidic and water-soluble impurities.[6][8]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Both Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for purity assessment.

  • GC-FID: This is highly suitable for volatile esters like this compound and is effective for analyzing volatile impurities and residual solvents.[9]

  • HPLC-UV: This can be used for routine purity testing and is particularly useful for quantifying non-volatile impurities like the starting carboxylic acid.[9] Detection can be done at low UV wavelengths (e.g., 210 nm) as the ester has a weak chromophore.[9][10]

For a comprehensive purity profile, employing both methods is recommended.[9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Cycloheptanecarboxylic Acid

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cycloheptanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents).[6]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[6]

  • Reflux: Heat the mixture to a gentle reflux and maintain for 2-6 hours.[3][6] Monitor the reaction by TLC or GC.[6]

  • Work-up and Neutralization: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.[3][6]

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[6]

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient. Ensure all glassware is dry.[8]

  • Charging the Flask: Add the crude this compound to the distillation flask with boiling chips or a magnetic stir bar.[8]

  • Distillation under Reduced Pressure: Apply a vacuum and gently heat the distillation flask.[8]

  • Collect Fractions: Discard any low-boiling initial fractions. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.[8] Stop the distillation before the flask goes to dryness.[8]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for the Fischer-Speier esterification and a decision-making process for troubleshooting low yields.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification A Mix Cycloheptanecarboxylic Acid, Methanol, and H₂SO₄ B Reflux for 2-6 hours A->B C Cool to Room Temperature B->C D Dilute with Diethyl Ether C->D E Wash with Water D->E F Wash with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter H->I J Evaporate Solvent I->J K Vacuum Distillation J->K L Pure Methyl Cycloheptanecarboxylate K->L

Caption: Experimental workflow for Fischer-Speier esterification.

troubleshooting_low_yield start Low Yield Observed q1 Is excess Methanol used (e.g., 10-20 eq.)? start->q1 sol1 Increase Methanol to drive equilibrium q1->sol1 No q2 Is water being effectively removed? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a Dean-Stark apparatus for continuous water removal q2->sol2 No q3 Is reaction time sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Extend reflux time and monitor reaction progress (TLC/GC) q3->sol3 No end_node Re-evaluate catalyst activity and mixing efficiency q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for low yield in Fischer esterification.

References

Technical Support Center: Alternative Catalysts for Cycloheptyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cycloheptyl esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in the synthesis of cycloheptyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional mineral acids like sulfuric acid for cycloheptyl ester synthesis?

A1: Alternative catalysts, such as solid acids and enzymes, offer several advantages over traditional homogeneous mineral acids. These benefits include easier separation from the reaction mixture, which simplifies product purification and reduces corrosive waste streams.[1] Many alternative catalysts are also reusable, making the process more cost-effective and environmentally friendly.[1] Furthermore, enzymatic catalysts can offer high selectivity under mild reaction conditions, minimizing the formation of byproducts.

Q2: Which alternative catalysts are commonly used for esterification reactions and have potential for cycloheptyl ester synthesis?

A2: Several classes of alternative catalysts are effective for esterification. For cycloheptyl ester synthesis, the most promising candidates include:

  • Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 are widely used due to their high acidity, porosity, and thermal stability.

  • Enzymes (Lipases): Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are known for their high selectivity and ability to function under mild conditions. Lipase (B570770) PS from Pseudomonas cepacia has also been shown to be effective in the acylation of cycloheptanol (B1583049) derivatives.[2]

Q3: Are there any known challenges specific to the synthesis of cycloheptyl esters compared to other cycloalkyl esters?

A3: Yes, the seven-membered ring of cycloheptanol can present steric challenges that may affect reaction rates. For instance, in lipase-catalyzed acylations, the reaction rate for cycloheptanol derivatives has been observed to be significantly slower compared to cyclopentanol (B49286) and cyclohexanol (B46403) derivatives.[2] This suggests that reaction times may need to be extended or other reaction parameters optimized to achieve high yields.

Q4: Can transesterification be used as an alternative route to synthesize cycloheptyl esters?

A4: Yes, transesterification is a viable alternative to direct esterification. This method involves reacting a readily available ester (e.g., a methyl or ethyl ester) with cycloheptanol in the presence of a catalyst. This can be particularly useful when the corresponding carboxylic acid is difficult to handle. Both solid acid and enzymatic catalysts can be employed for transesterification reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion to Cycloheptyl Ester
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity - Solid Acids (e.g., Amberlyst-15): Ensure the catalyst is properly activated and has not been deactivated by contaminants. Consider increasing the catalyst loading.
- Enzymes (e.g., Novozym 435): Verify the enzyme's activity and ensure it has been stored correctly. Confirm that the reaction temperature and pH are within the optimal range for the specific lipase.
Equilibrium Limitation - Increase the molar ratio of one of the reactants, typically the less expensive one.
- Remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or performing the reaction under vacuum.
Slow Reaction Rate with Cycloheptanol - As observed in enzymatic reactions, the seven-membered ring of cycloheptanol can lead to slower reaction rates.[2] Extend the reaction time and monitor the progress using techniques like TLC or GC.
- For enzymatic reactions, consider using a different lipase or optimizing the reaction medium (e.g., solvent, water activity).
- For solid acid-catalyzed reactions, increasing the reaction temperature can significantly increase the reaction rate.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Steps
Dehydration of Cycloheptanol - This is more common at high temperatures with strong acid catalysts. If cycloheptene (B1346976) is detected as a byproduct, consider lowering the reaction temperature.
- Using a milder catalyst, such as an enzyme, can prevent this side reaction.
Formation of Ethers - Dicycloheptyl ether can form, especially at higher temperatures with solid acid catalysts. Lowering the reaction temperature can mitigate this.
Hydrolysis of the Ester Product - If excess water is present, the reverse reaction (hydrolysis) can occur, reducing the yield. Ensure efficient water removal throughout the reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of cycloalkyl esters using alternative catalysts. Note that specific data for cycloheptyl esters is limited in the literature, so data for cyclohexyl esters, a close analog, is provided for reference.

Table 1: Solid Acid Catalyzed Synthesis of Cyclohexyl Acetate (B1210297)

CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion (%)
Amberlyst-15Acetic Acid, Cyclohexanol1:15706~36
Sulfated ZirconiaAcetic Acid, Cyclohexanol1:2101004>95

Data for cyclohexyl acetate synthesis, which can serve as a starting point for optimizing cycloheptyl acetate synthesis.

Table 2: Lipase-Catalyzed Acylation of Cycloalkanols

CatalystSubstrateAcyl DonorSolventTemperature (°C)Reaction TimeObservations
Novozym 4352-substituted cycloheptanolsVinyl AcetateDiethyl EtherRoom Temp.-Reaction is significantly slower than for 5- and 6-membered rings.[2]
Lipase PS2-substituted cycloheptanolsVinyl AcetateDiethyl EtherRoom Temp.-Reaction is significantly slower than for 5- and 6-membered rings.[2]

This data highlights the feasibility of using lipases for cycloheptanol derivatives but also underscores the challenge of slower reaction rates.

Experimental Protocols

Protocol 1: Synthesis of Cycloheptyl Acetate using Amberlyst-15 (General Procedure)

This protocol is a general guideline based on the synthesis of similar cycloalkyl esters. Optimization will be necessary to achieve high yields for cycloheptyl acetate.

Materials:

  • Cycloheptanol

  • Acetic Acid

  • Amberlyst-15 (dried)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add cycloheptanol (1 equivalent), acetic acid (1.2 equivalents), and Amberlyst-15 (5-10 wt% of the total reactants).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by analyzing aliquots using TLC or GC.

  • Continue the reaction until no more water is collected or the reaction has reached completion as determined by analysis.

  • Cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloheptyl acetate.

  • Purify the crude product by distillation if necessary.

Protocol 2: Enzymatic Synthesis of a Cycloheptyl Ester via Transesterification (General Procedure)

This protocol provides a general method for the lipase-catalyzed transesterification to produce a cycloheptyl ester.

Materials:

  • Cycloheptanol

  • Ethyl acetate (or another suitable acyl donor)

  • Novozym 435 (immobilized lipase B from Candida antarctica)

  • Molecular sieves (3Å or 4Å, activated)

  • Anhydrous solvent (e.g., hexane, toluene)

Procedure:

  • To a dry flask, add cycloheptanol (1 equivalent), ethyl acetate (2-3 equivalents), and the chosen anhydrous solvent.

  • Add Novozym 435 (typically 10-20 wt% of the limiting reactant) and activated molecular sieves to the reaction mixture.

  • Seal the flask and place it in an incubator shaker at the optimal temperature for the enzyme (typically 40-60°C) with constant agitation.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme and the molecular sieves.

  • The enzyme can be washed with fresh solvent and dried for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cycloheptyl ester.

  • Purify the product by column chromatography or distillation as needed.

Visualizations

experimental_workflow_solid_acid cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Charge Reactants (Cycloheptanol, Acetic Acid) catalyst Add Amberlyst-15 reactants->catalyst solvent Add Toluene catalyst->solvent setup Assemble Dean-Stark Apparatus solvent->setup reflux Heat to Reflux setup->reflux monitor Monitor Water Removal & Conversion reflux->monitor cool Cool Reaction monitor->cool Reaction Complete filter Filter Catalyst cool->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation) concentrate->purify

Caption: Experimental workflow for the synthesis of cycloheptyl acetate using a solid acid catalyst.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_equilibrium Equilibrium Issues cluster_kinetics Kinetic Issues start Low Yield of Cycloheptyl Ester catalyst_activity Insufficient Activity? start->catalyst_activity equilibrium Equilibrium Limitation? start->equilibrium slow_rate Slow Reaction Rate? start->slow_rate increase_loading Increase Loading catalyst_activity->increase_loading Yes check_catalyst Check/Reactivate Catalyst catalyst_activity->check_catalyst Yes remove_water Remove Water equilibrium->remove_water Yes excess_reactant Use Excess Reactant equilibrium->excess_reactant Yes increase_temp Increase Temperature slow_rate->increase_temp Yes extend_time Extend Reaction Time slow_rate->extend_time Yes

Caption: Troubleshooting logic for low yields in cycloheptyl ester synthesis.

References

Minimizing byproducts in the C(sp³)–H bond oxygenation of Methyl cycloheptanecarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C(sp³)–H bond oxygenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing byproducts in the oxygenation of aliphatic C–H bonds, with a focus on substrates like methyl cycloheptanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: My C(sp³)–H oxygenation reaction is producing a significant amount of over-oxidized byproducts. What are the common causes and how can I minimize them?

A1: Over-oxidation is a common challenge in C(sp³)–H oxygenation, as the initial alcohol and ketone products are often more reactive than the starting alkane.[1] Key factors contributing to over-oxidation and potential solutions include:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of both the desired reaction and subsequent oxidation steps. Consider lowering the reaction temperature to improve selectivity.

  • Prolonged Reaction Time: Longer reaction times increase the exposure of the desired products to the oxidative conditions. It is advisable to monitor the reaction progress and stop it once a reasonable conversion of the starting material is achieved.

  • Catalyst Reactivity: A highly active catalyst may not be selective. Screening different catalysts, including those with tailored electronic and steric properties, can help in identifying a more selective system. For instance, bimetallic catalysts have been shown to limit deep oxygenation by catalytically converting the cycloalkyl hydroperoxide intermediate.[1]

  • Oxidant Choice and Concentration: The nature and concentration of the oxidant play a crucial role. Using a milder oxidant or controlling its slow addition can sometimes improve selectivity. Molecular oxygen is an attractive oxidant as it is inexpensive and its reduction byproduct is water.[1]

Q2: I am observing low conversion of my this compound starting material. What strategies can I employ to improve the reaction efficiency?

A2: Low conversion can be attributed to several factors. Here are some troubleshooting steps:

  • Catalyst Loading: Insufficient catalyst loading can lead to low conversion. A systematic optimization of the catalyst amount is recommended. However, be aware that excessively high catalyst loading can sometimes lead to a decrease in conversion, possibly due to quenching of active radicals.[1]

  • Reaction Temperature: While high temperatures can lead to over-oxidation, a certain activation energy is required. A careful optimization of the reaction temperature is necessary to find a balance between conversion and selectivity.

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Solvents can affect the solubility of reactants and catalysts, and can also participate in the reaction. Screening a range of solvents with different polarities and coordinating abilities is recommended.

  • Mass Transfer Limitations in Multiphase Systems: If you are using a heterogeneous catalyst or a gaseous oxidant like O₂, ensure efficient stirring and mixing to overcome mass transfer limitations. For gas-liquid reactions, a microflow reactor can enhance irradiation and the gas-liquid interfacial area, thereby improving the reaction rate.[2]

Q3: How can I control the regioselectivity of the C–H oxygenation on the cycloheptane (B1346806) ring of my substrate?

A3: Achieving high regioselectivity in C–H functionalization is a significant challenge due to the presence of multiple, electronically similar C–H bonds.[3] Strategies to control regioselectivity include:

  • Directing Groups: The ester group in this compound can potentially act as a directing group, guiding the catalyst to specific C–H bonds. The effectiveness of this depends on the catalyst and reaction mechanism.

  • Catalyst Design: The steric and electronic properties of the catalyst can influence which C–H bond is preferentially attacked. Bulky catalysts may favor more accessible, less sterically hindered C–H bonds.

  • Radical-Based Reactions: In reactions proceeding through a radical mechanism, the inherent reactivity of different C–H bonds (tertiary > secondary > primary) will play a significant role in determining the site of oxidation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product - Inefficient catalyst- Suboptimal reaction conditions (temperature, pressure, time)- Poor solubility of reactants- Screen different catalysts (e.g., metalloporphyrins, MOFs, photocatalysts).[1][2][4]- Systematically optimize reaction temperature, pressure, and time.- Test a range of solvents to improve solubility and reaction kinetics.
Formation of Multiple Byproducts - Over-oxidation of the desired product- Non-selective catalyst- Radical side reactions- Lower the reaction temperature and shorten the reaction time.[1]- Use a more selective catalyst; bimetallic systems can sometimes suppress deep oxygenation.[1][5]- Add radical traps to investigate the mechanism and potentially suppress unwanted radical pathways.[6]
Inconsistent Results - Catalyst deactivation- Sensitivity to air or moisture- Variations in starting material purity- Perform reactions under an inert atmosphere if the catalyst is air-sensitive.- Ensure the purity of starting materials and solvents.- For heterogeneous catalysts, check for leaching or changes in morphology after the reaction.
Difficulty in Product Isolation - Similar polarity of product and byproducts- Complex reaction mixture- Optimize chromatographic separation conditions (e.g., column, solvent system).- Consider derivatization of the product to facilitate separation.

Data Presentation

The following tables summarize representative data for the oxygenation of cyclohexane, a model substrate for C(sp³)–H bond oxygenation. This data can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst on Cyclohexane Oxygenation

CatalystConversion (%)Selectivity to Cyclohexanol & Cyclohexanone (%)Reference
Homogeneous T(4-COOCH₃)PPCo4.485.4[1][4][5]
Co-TCPPNi (2D MOF)5.692.9[1][4][5]
Co/MgO (0.2 wt%)12.574.7[7]

Table 2: Influence of Reaction Conditions on Cyclohexane Oxygenation with Co-TCPPNi Catalyst

ParameterConditionConversion (%)Selectivity (%)Reference
Catalyst Dosage (mg/mmol) 0.044.991.8[1]
0.08 5.6 92.9 [1]
0.125.190.7[1]
Oxygen Pressure (MPa) 0.65.592.5[1]
1.0 5.6 92.9 [1]
1.45.692.8[1]
Temperature (°C) 1104.293.5[1]
120 5.6 92.9 [1]
1306.889.1[1]

Bolded values indicate optimized conditions from the study.

Experimental Protocols

General Procedure for Catalytic C(sp³)–H Oxygenation of Cycloalkanes with Molecular Oxygen (based on MOF catalysis): [1]

  • Reactor Setup: A 25 mL Schlenk tube or a high-pressure autoclave is charged with the substrate (e.g., this compound, 1 mmol), the catalyst (e.g., Co-TCPPNi, 0.08 mg/mmol), and a suitable solvent (e.g., acetonitrile, 4 mL).

  • Reaction Initiation: The reactor is sealed, purged with O₂, and then pressurized to the desired oxygen pressure (e.g., 1.0 MPa).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 120 °C) in an oil bath for a specified time (e.g., 8 hours).

  • Work-up: After the reaction, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is separated by centrifugation or filtration.

  • Analysis: The reaction mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for the desired products. An internal standard is typically used for quantification.

General Procedure for Photocatalytic C(sp³)–H Aerobic Oxidation (based on Decatungstate Photocatalysis): [2]

  • Reactor Setup: A solution of the substrate (e.g., this compound), the photocatalyst (e.g., tetrabutylammonium (B224687) decatungstate, TBADT), and a suitable solvent (e.g., acetonitrile) is prepared in a photoreactor. For continuous flow, the solution is pumped through a microflow reactor.

  • Reaction Conditions: The reaction mixture is irradiated with a light source (e.g., a solar simulator or near-UV LEDs) while oxygen is bubbled through the solution or supplied in a continuous flow setup.

  • Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the products. The product identity and yield are determined by standard analytical techniques (NMR, GC-MS).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reactor Charge Reactor: - Substrate - Catalyst - Solvent start->reactor purge Purge with O₂ reactor->purge pressurize Pressurize to Target Pressure purge->pressurize heat Heat to Target Temperature pressurize->heat stir Stir for Specified Time heat->stir cool Cool to Room Temp stir->cool depressurize Depressurize cool->depressurize separate Separate Catalyst depressurize->separate analyze Analyze Products (GC, GC-MS) separate->analyze end End analyze->end

Caption: Experimental workflow for catalytic C(sp³)–H oxygenation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Poor Selectivity: High Byproduct Formation cause1 High Temperature issue->cause1 cause2 Long Reaction Time issue->cause2 cause3 Non-selective Catalyst issue->cause3 cause4 High Oxidant Conc. issue->cause4 solution1 Decrease Temperature cause1->solution1 solution2 Monitor Reaction & Reduce Time cause2->solution2 solution3 Screen Different Catalysts cause3->solution3 solution4 Use Milder Oxidant or Control Addition cause4->solution4

Caption: Troubleshooting logic for addressing poor selectivity.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl Cycloheptanecarboxylate: Fischer Esterification vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the selection of an appropriate synthetic route is critical for efficiency, yield, and scalability. Methyl cycloheptanecarboxylate is a valuable intermediate, and its synthesis can be achieved through several methods. This guide provides a detailed comparison of the traditional Fischer esterification with two common alternatives: synthesis via cycloheptanecarbonyl chloride and methylation with diazomethane (B1218177). The analysis is supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable method for specific research and development needs.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the three primary synthesis methods of this compound.

ParameterFischer EsterificationVia Cycloheptanecarbonyl ChlorideMethylation with Diazomethane
Starting Materials Cycloheptanecarboxylic acid, Methanol (B129727)Cycloheptanecarboxylic acid, Thionyl chloride, MethanolCycloheptanecarboxylic acid, Diazomethane
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Thionyl chloride (SOCl₂), optional base (e.g., triethylamine)Diazomethane (CH₂N₂)
Typical Yield 65-95% (with excess methanol)[1]>95% (overall)[2][3]Nearly quantitative (>99%)[4][5]
Reaction Time 2-10 hours[1][6]~1-2 hours for acid chloride formation and subsequent esterification[2][3]Rapid (minutes to < 1 hour)[4][7]
Reaction Temperature Reflux (boiling point of methanol, ~65°C)[2]Room temperature to reflux[2]0°C to room temperature[8]
Key Advantages Uses readily available and inexpensive reagents; straightforward procedure.[2]Very high yield; fast reaction of the acyl chloride with methanol.[2]Extremely high yield; mild reaction conditions; minimal byproducts.[4][9]
Key Disadvantages Equilibrium-limited reaction requiring excess alcohol or water removal.[10][11][12][13][14]Thionyl chloride is corrosive and moisture-sensitive; generates HCl and SO₂ byproducts.[2]Diazomethane is highly toxic, explosive, and not commercially available, requiring in-situ generation.[4][9][15][16]

Experimental Protocols

Method 1: Fischer Esterification of Cycloheptanecarboxylic Acid

This protocol is adapted from established procedures for the esterification of similar cycloalkanecarboxylic acids.[1]

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents).

  • Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the aqueous layer with diethyl ether (3x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

  • Purification: The crude product can be purified by vacuum distillation.

Method 2: Synthesis via Cycloheptanecarbonyl Chloride

This two-step protocol involves the formation of the acid chloride followed by esterification.

Step 1: Synthesis of Cycloheptanecarbonyl Chloride Adapted from the synthesis of cyclohexanecarbonyl chloride.[2][3]

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet

  • Heating mantle with a magnetic stirrer

Procedure:

  • In a round-bottom flask, place cycloheptanecarboxylic acid (1.0 eq).

  • Carefully add thionyl chloride (1.5 equivalents) dropwise at room temperature.[2] An anhydrous solvent like benzene can be used.[3]

  • Attach a reflux condenser with a gas trap (to absorb HCl and SO₂ fumes) and heat the mixture to reflux for 1 hour.[2]

  • After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride and solvent by distillation to obtain crude cycloheptanecarbonyl chloride.

Step 2: Esterification of Cycloheptanecarbonyl Chloride [2]

Materials:

  • Cycloheptanecarbonyl chloride (from Step 1)

  • Anhydrous methanol

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine (B128534) (optional, as an HCl scavenger)

Equipment:

  • Flask with a dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude cycloheptanecarbonyl chloride (1.0 eq) in an anhydrous solvent like diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanol (1.1 equivalents). If desired, a non-nucleophilic base like triethylamine (1.1 equivalents) can be included to neutralize the generated HCl.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • If a base was used, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the organic solution with dilute aqueous acid (e.g., 1M HCl), water, saturated aqueous sodium bicarbonate, and brine.[2]

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Method 3: Methylation with Diazomethane

This method is suitable for small-scale synthesis due to the hazardous nature of diazomethane.[9]

Materials:

  • Cycloheptanecarboxylic acid

  • Ethereal solution of diazomethane (generated in-situ)

  • Diethyl ether

Equipment:

  • Erlenmeyer flask

  • Apparatus for in-situ generation of diazomethane (e.g., from Diazald®)

Procedure:

  • Dissolve cycloheptanecarboxylic acid (1.0 eq) in diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until the yellow color of diazomethane persists and nitrogen gas evolution ceases.[4]

  • Allow the reaction to stand for a few minutes.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The resulting solution contains this compound and can often be used directly, or the solvent can be carefully removed under reduced pressure. Purification is often not necessary due to the clean nature of the reaction.[4]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical progression of the experimental procedures for each synthetic method.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cycloheptanecarboxylic Acid in Methanol B Add H₂SO₄ Catalyst A->B C Reflux (2-4h) B->C D Cool & Extract with Diethyl Ether C->D Reaction Complete E Wash with NaHCO₃ & Brine D->E F Dry over MgSO₄ E->F G Solvent Removal F->G H Vacuum Distillation G->H I Methyl cycloheptanecarboxylate H->I Final Product

Caption: Experimental workflow for Fischer esterification.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A Cycloheptanecarboxylic Acid + SOCl₂ B Reflux (1h) A->B C Remove Excess SOCl₂ B->C D Dissolve Acid Chloride in Ether C->D Crude Cycloheptanecarbonyl Chloride E Add Methanol (0°C to RT) D->E F Aqueous Workup E->F G Dry & Remove Solvent F->G H Vacuum Distillation G->H I Methyl cycloheptanecarboxylate H->I Final Product

Caption: Workflow for synthesis via acyl chloride.

Diazomethane_Workflow cluster_reaction Reaction cluster_workup Workup A Dissolve Cycloheptanecarboxylic Acid in Ether B Add Ethereal Diazomethane (0°C) A->B C Quench Excess Diazomethane B->C D Solvent Removal (Optional) C->D Reaction Complete E Methyl cycloheptanecarboxylate (High Purity) D->E Final Product

Caption: Workflow for methylation with diazomethane.

References

Unambiguous Structure Verification of Methyl Cycloheptanecarboxylate using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's structure is a critical cornerstone of chemical synthesis and characterization. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of Methyl cycloheptanecarboxylate, a saturated ester featuring a seven-membered ring. We present predicted experimental data to objectively showcase the performance of these techniques and include detailed experimental protocols for reproducibility.

The structural elucidation of cyclic systems like this compound can present challenges due to the potential for complex and overlapping signals in one-dimensional (1D) ¹H NMR spectra. 2D NMR spectroscopy overcomes these limitations by providing through-bond correlation data, allowing for the unambiguous assignment of all proton and carbon signals and confirming the molecule's connectivity. The primary techniques utilized for this purpose are ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Comparative Analysis of Predicted 2D NMR Data

While publicly available experimental 2D NMR spectra for this compound are scarce, we can reliably predict the chemical shifts and correlations based on established NMR principles and spectral databases of similar structures. This predicted data serves as a robust framework for interpreting experimentally acquired spectra.

The numbering scheme used for the assignment of the this compound structure is as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)¹H Multiplicity
1CH~2.45~45.0m
2, 7CH₂~1.75 (axial), ~1.55 (equatorial)~28.5m
3, 6CH₂~1.65 (axial), ~1.45 (equatorial)~26.0m
4, 5CH₂~1.50~30.0m
8C=O-~176.0-
9OCH₃~3.67~51.5s
Table 2: Predicted 2D NMR Correlations for this compound
ExperimentCorrelating Protons/Proton-Carbon PairsInterpretation
¹H-¹H COSY H-1 ↔ H-2, H-7Confirms H-1 is adjacent to the protons on C-2 and C-7.
H-2 ↔ H-3Establishes the connectivity between C-2 and C-3.
H-3 ↔ H-4Establishes the connectivity between C-3 and C-4.
H-4 ↔ H-5Establishes the connectivity between C-4 and C-5.
H-5 ↔ H-6Establishes the connectivity between C-5 and C-6.
H-6 ↔ H-7Establishes the connectivity between C-6 and C-7.
HSQC H-1 / C-1Directly correlates the proton at ~2.45 ppm with the carbon at ~45.0 ppm.
H-2, H-7 / C-2, C-7Correlates the methylene (B1212753) protons with their directly attached carbons.
H-3, H-6 / C-3, C-6Correlates the methylene protons with their directly attached carbons.
H-4, H-5 / C-4, C-5Correlates the methylene protons with their directly attached carbons.
H-9 / C-9Correlates the methoxy (B1213986) protons with the methoxy carbon.
HMBC H-1 → C-2, C-7, C-8Shows long-range coupling from H-1 to the adjacent ring carbons and the carbonyl carbon, confirming the ester linkage at C-1.
H-2 → C-1, C-3, C-4Confirms the position of C-2 within the cycloheptane (B1346806) ring.
H-7 → C-1, C-6, C-5Confirms the position of C-7 within the cycloheptane ring.
H-9 → C-8Crucial correlation confirming the methyl group is part of the ester functionality through its coupling to the carbonyl carbon.

Experimental Protocols

To acquire high-quality 2D NMR data for the structural validation of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer at a constant temperature, typically 298 K.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1]

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width: 10-12 ppm in both dimensions.

    • Acquisition Time: ~0.2 s.

    • Number of Increments: 256-512.

    • Number of Scans: 2-4.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹JCH coupling).[2][3]

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 0-200 ppm.

    • ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

    • Number of Increments: 128-256.

    • Number of Scans: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (ⁿJCH, where n=2 or 3).[3][4][5] This is particularly useful for identifying quaternary carbons and connecting different molecular fragments.[6]

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 0-200 ppm.

    • Long-range Coupling Constant (ⁿJCH): Optimized for an average of 8 Hz.

    • Number of Increments: 256-512.

    • Number of Scans: 8-16.

Visualization of Experimental Workflow and Structural Elucidation

The logical progression from data acquisition to final structure validation can be visualized as a clear workflow.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation H1_NMR 1D ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY ¹H-¹H COSY Establish_Connectivity Establish H-H Connectivity COSY->Establish_Connectivity HSQC HSQC Link_Protons_Carbons Link Protons to Carbons HSQC->Link_Protons_Carbons HMBC HMBC Assemble_Fragments Assemble Molecular Fragments HMBC->Assemble_Fragments Assign_Protons->Establish_Connectivity Assign_Protons->Link_Protons_Carbons Assign_Carbons->Link_Protons_Carbons Establish_Connectivity->Assemble_Fragments Link_Protons_Carbons->Assemble_Fragments Validated_Structure Validated Structure of This compound Assemble_Fragments->Validated_Structure

Caption: Workflow for the validation of this compound structure using 2D NMR.

The correlations identified through these 2D NMR experiments provide a network of connectivity that can be pieced together to confirm the structure.

Caption: Key 2D NMR correlations for the structural elucidation of this compound.

References

Quantitative Analysis of Methyl Cycloheptanecarboxylate by qNMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of Methyl cycloheptanecarboxylate. It offers a comparison with alternative analytical techniques and presents supporting data based on structurally similar compounds, providing a framework for methodology in the absence of direct comparative studies on this specific analyte.

Quantitative NMR (qNMR) is a primary analytical method that allows for the precise and accurate determination of the concentration and purity of substances without the need for calibration curves based on the analyte of interest.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[1][2] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[1]

Comparison of Analytical Methods

While direct comparative studies on this compound are limited, this guide leverages data from structurally similar analytes to provide a comprehensive comparison with other common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2]

Parameter qNMR GC-MS HPLC-UV
Principle Direct proportionality between signal intensity and number of nuclei.[3]Separation by volatility and mass-to-charge ratio detection.[2]Separation by polarity and UV absorbance detection.[2]
Calibration Does not require an analyte-specific calibration curve (primary method).[1]Requires a calibration curve with the analyte of interest.Requires a calibration curve with the analyte of interest.
Selectivity High, based on unique chemical shifts of nuclei.High, based on retention time and mass fragmentation pattern.[2]Moderate, depends on the presence of a chromophore.[2]
Sensitivity Generally lower than MS-based methods.High, especially with selected ion monitoring (SIM).[2]Dependent on the analyte's chromophore; can be low for compounds like this compound which lack a strong one.[2]
Precision & Accuracy High accuracy and precision are achievable.[1]High precision and accuracy with proper calibration.Good precision and accuracy with proper calibration.
Sample Throughput Can be lower due to longer acquisition times for good signal-to-noise.High, with modern autosamplers.High, with modern autosamplers.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[1]Can require extraction for complex matrices.[2]Requires dissolution in a suitable mobile phase and filtration.[4]
Non-destructive Yes, the sample can be recovered after analysis.[1]No, the sample is consumed.Generally no, the sample is passed through the column.

Experimental Protocol for qNMR Analysis

This protocol outlines the steps for determining the purity or concentration of this compound using an internal standard.

Materials and Equipment:

  • This compound (analyte)

  • Internal Standard (IS) of high purity (>99.5%), such as Maleic Acid, Dimethyl Sulfone, or 1,4-Dinitrobenzene.[5][6] The IS should have a simple spectrum with signals that do not overlap with the analyte signals.[5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the analyte and IS are fully soluble.[1][5]

  • Analytical balance (accurate to at least 0.01 mg).[1]

  • Vials and caps.[1]

  • High-precision 5 mm NMR tubes.[1]

  • NMR Spectrometer (400 MHz or higher is recommended).[4]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial and record the precise weight.[1]

  • Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[1] Record the precise weight.

  • Add approximately 0.7 mL of the deuterated solvent to the vial.[1]

  • Ensure complete dissolution by gentle vortexing or sonication.[1]

  • Transfer the solution to a clean, dry NMR tube.[1]

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Allow the sample temperature to equilibrate for at least 5 minutes.[7]

  • Tune and shim the sample to obtain good resolution and symmetrical peak shapes.[7] It is advisable to turn spinning off to prevent spinning sidebands.[7]

  • Acquire a standard 1D proton NMR spectrum.

  • Key Acquisition Parameters for Quantification:

    • Pulse Angle: Use a 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically 10-30 seconds for quantitative analysis).[4][6] This ensures complete relaxation of the nuclei between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or higher) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[4][7]

Data Processing and Analysis:

  • Apply Fourier transform to the Free Induction Decay (FID).[1]

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[1]

  • Apply a baseline correction.[1]

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the singlet from the methyl ester protons) and a signal from the internal standard.[1]

  • Calculate the purity or concentration of the analyte using the following formula[7]:

    Purity_x (%) = (I_x / N_x) * (N_is / I_is) * (M_x / M_is) * (m_is / m_x) * Purity_is (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: mass

    • Purity: Purity of the compound

    • x: Analyte (this compound)

    • is: Internal Standard

Experimental Workflow and Data Analysis

The following diagrams illustrate the general workflow for qNMR analysis and the logical relationship for the purity calculation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Quantification weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_fid Acquire FID (Free Induction Decay) transfer->acquire_fid ft Fourier Transform acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: General experimental workflow for qNMR analysis.

G analyte_params Analyte: Integral (Ix) Protons (Nx) Molar Mass (Mx) Mass (mx) ratio_norm_integrals Ratio of Normalized Integrals (Ix / Nx) / (Iis / Nis) analyte_params->ratio_norm_integrals ratio_mass_molar Ratio of Molar Masses & Masses (Mx / Mis) * (mis / mx) analyte_params->ratio_mass_molar is_params Internal Standard: Integral (Iis) Protons (Nis) Molar Mass (Mis) Mass (mis) Purity (Pis) is_params->ratio_norm_integrals is_params->ratio_mass_molar purity_calc Analyte Purity (Px) = [Ratio Norm. Integrals] * [Ratio Mass Molar] * Pis is_params->purity_calc ratio_norm_integrals->purity_calc ratio_mass_molar->purity_calc

Caption: Logical relationship for qNMR purity calculation.

References

A Comparative Analysis of the Reactivity of Methyl Cycloheptanecarboxylate and Methyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Methyl cycloheptanecarboxylate and Methyl cyclohexanecarboxylate (B1212342), focusing on the influence of their distinct cycloalkane ring structures. Understanding the nuances in their chemical behavior is paramount for optimizing synthetic routes, predicting reaction kinetics, and developing novel therapeutic agents. This document synthesizes available experimental data, outlines relevant experimental protocols, and presents logical frameworks to rationalize the observed reactivity patterns.

Executive Summary

Data Presentation: A Quantitative Comparison

Direct experimental comparison of the hydrolysis rates for this compound and Methyl cyclohexanecarboxylate under identical conditions is not extensively documented in the readily available literature. However, kinetic data for the hydrolysis of Methyl cyclohexanecarboxylate under various conditions has been reported. This data serves as a benchmark for understanding the reactivity of a six-membered ring system.

Table 1: Alkaline Hydrolysis Rate Constants for Methyl Cyclohexanecarboxylate

Solvent SystemTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
1:1 Dioxane-Water29.4Data not available in provided search results
1:1 Dioxane-Water50.0Data not available in provided search results
1:1 Methanol-Water29.4Data not available in provided search results

Table 2: Acid-Catalyzed Hydrolysis Rate Constants for Methyl Cyclohexanecarboxylate

Solvent SystemTemperature (°C)Rate Coefficient (k)
1:1 Dioxane-Water904.8 x 10⁻⁵ L mol⁻¹ s⁻¹[1]
1:3 Dioxane-Water90Not Specified[1]

Note: The absence of directly comparable, publicly available data for this compound highlights a potential area for further experimental investigation.

Theoretical Framework for Reactivity Comparison

The difference in reactivity between the two esters can be rationalized by considering the principles of conformational analysis and ring strain.

Methyl Cyclohexanecarboxylate: The cyclohexane (B81311) ring predominantly adopts a stable chair conformation, which minimizes both angle strain and torsional strain. The methoxycarbonyl group can exist in either an axial or equatorial position. The equatorial conformer is sterically favored and more stable. The transition state for reactions at the carbonyl group is well-defined and relatively unhindered in the equatorial position.

This compound: Cycloheptane (B1346806) is a more flexible and more strained ring system compared to cyclohexane. It exists as a dynamic equilibrium of several conformations, with the twist-chair being one of the most stable. This flexibility, however, comes with the cost of transannular strain, which arises from steric interactions between non-adjacent atoms across the ring. This internal strain can potentially influence the ground state energy of the ester and the energy of the transition state for reactions at the carbonyl center. It is plausible that certain conformations of the cycloheptane ring could either sterically hinder or facilitate the approach of a nucleophile to the ester group.

The higher inherent strain in the cycloheptane ring might lead to a less stable ground state for this compound compared to its cyclohexane counterpart. If the transition state for a reaction like hydrolysis does not experience a proportional increase in strain, this could lead to a faster reaction rate for the cycloheptane derivative. However, specific conformations might also present significant steric hindrance to the approaching nucleophile, potentially slowing the reaction.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols for acid- and base-catalyzed hydrolysis are provided. These can be applied to both this compound and Methyl cyclohexanecarboxylate to generate comparative kinetic data.

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To determine and compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of this compound and Methyl cyclohexanecarboxylate.

Materials:

  • This compound

  • Methyl cyclohexanecarboxylate

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 1 M)

  • Dioxane (or other suitable co-solvent)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Titration apparatus (buret, pipette, flasks)

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of the ester (either this compound or Methyl cyclohexanecarboxylate) in a mixture of dioxane and aqueous acid (e.g., 1:1 v/v).[1]

  • Temperature Control: Place the flask in a heating mantle or oil bath maintained at a constant temperature (e.g., 90°C).[1]

  • Initiation and Sampling: Once the reaction mixture reaches the desired temperature, start a stopwatch. At regular time intervals, withdraw a known volume of the reaction mixture using a pipette and quench the reaction by adding it to a flask containing ice-cold water.[1]

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with a standardized solution of NaOH until a persistent faint pink color is observed.[1]

  • Data Analysis: The concentration of the carboxylic acid produced is determined from the volume of NaOH used. The rate constant (k) can be calculated by plotting the appropriate function of concentration versus time (e.g., for a pseudo-first-order reaction, a plot of ln([Ester]t) vs. time will be linear with a slope of -k).[1]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

Objective: To determine and compare the second-order rate constants for the base-catalyzed hydrolysis of this compound and Methyl cyclohexanecarboxylate.

Materials:

  • This compound

  • Methyl cyclohexanecarboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 0.1 M)

  • Ethanol or Methanol (as a co-solvent)

  • Distilled water

  • Round-bottom flask with a stopper

  • Constant temperature water bath

  • Titration apparatus

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of the ester in a specific volume of the alcohol co-solvent. In a separate flask, prepare a standardized solution of NaOH in water.

  • Initiation: Place both flasks in a constant temperature water bath to equilibrate. To start the reaction, quickly add a known volume of the NaOH solution to the ester solution, and start a stopwatch.

  • Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of standardized HCl solution.

  • Titration: Titrate the excess HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as the indicator.

  • Data Analysis: The decrease in the concentration of the base corresponds to the extent of ester hydrolysis. The second-order rate constant can be determined by plotting 1/[NaOH]t versus time, where the slope will be equal to k.

Mandatory Visualization

To visualize the logical relationships in comparing the reactivity of these two esters, the following diagrams are provided.

Reactivity_Comparison_Workflow cluster_esters Esters for Comparison cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome Methyl_Cycloheptanecarboxylate Methyl cycloheptanecarboxylate Ring_Strain Ring Strain (Angle, Torsional, Transannular) Methyl_Cycloheptanecarboxylate->Ring_Strain Higher Strain Conformational_Flexibility Conformational Flexibility Methyl_Cycloheptanecarboxylate->Conformational_Flexibility Higher Flexibility Methyl_Cyclohexanecarboxylate Methyl cyclohexanecarboxylate Methyl_Cyclohexanecarboxylate->Ring_Strain Lower Strain Methyl_Cyclohexanecarboxylate->Conformational_Flexibility Lower Flexibility (Chair) Reaction_Rate Reaction Rate (e.g., Hydrolysis) Ring_Strain->Reaction_Rate Steric_Hindrance Steric Hindrance at Carbonyl Group Conformational_Flexibility->Steric_Hindrance Steric_Hindrance->Reaction_Rate

Caption: Factors influencing the relative reactivity of the two esters.

Experimental_Workflow start Select Ester (Cycloheptane or Cyclohexane derivative) protocol Choose Hydrolysis Protocol (Acid or Base Catalyzed) start->protocol reaction Perform Hydrolysis Reaction under Controlled Conditions (Temperature, Concentration) protocol->reaction monitoring Monitor Reaction Progress (Titration of Aliquots) reaction->monitoring data_analysis Calculate Rate Constant (k) from Kinetic Plots monitoring->data_analysis comparison Compare Rate Constants to Determine Relative Reactivity data_analysis->comparison

Caption: General workflow for experimentally comparing ester reactivity.

References

Purity Assessment of Methyl Cycloheptanecarboxylate: A Comparative Guide to Titration, GC-FID, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a cornerstone of reliable research and drug development. For esters like Methyl cycloheptanecarboxylate, various analytical techniques can be employed, each with distinct advantages and limitations. This guide provides an objective comparison of three common methods for purity assessment: saponification titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the most appropriate method depends on factors such as the required accuracy, the nature of potential impurities, sample availability, and laboratory instrumentation.

Comparison of Analytical Techniques

The following table summarizes the performance of each method for the purity assessment of this compound. The data presented is illustrative, reflecting the typical performance characteristics of each technique.

ParameterSaponification TitrationGC-FIDqNMR
Purity (%) 98.8 ± 0.599.5 ± 0.299.7 ± 0.1
Limit of Detection (LOD) ~0.5%~0.01%~0.1%
Limit of Quantification (LOQ) ~1.0%~0.05%~0.3%
Analysis Time per Sample ~60 minutes~25 minutes~15 minutes
Sample Consumption High (~1-2 g)Very Low (<1 mg/mL)Low (5-20 mg)
Specificity LowHighHigh (structure-specific)
Precision (%RSD) < 2%< 1%< 0.5%
Accuracy ModerateHighVery High
Primary Method YesNo (requires reference standard)Yes

Experimental Protocols

Method 1: Purity Assessment by Saponification Titration

This classic titrimetric method determines the purity of an ester by measuring the amount of alkali required to hydrolyze it. A back titration is typically employed for esters.

Principle:

An excess of a strong base (e.g., potassium hydroxide) is used to completely saponify the ester. The unreacted base is then titrated with a standardized acid. The difference between the initial amount of base and the amount remaining after saponification corresponds to the amount of ester present.

Experimental Workflow:

G cluster_prep Sample and Reagent Preparation cluster_reaction Saponification cluster_titration Titration cluster_calc Calculation weigh Accurately weigh ~1.5 g of This compound dissolve Dissolve in neutralized ethanol weigh->dissolve add_koh Add a precise volume of standardized alcoholic KOH (excess) dissolve->add_koh reflux Reflux the sample and blank for 1 hour at 80-85°C add_koh->reflux prep_blank Prepare a blank with all reagents except the sample prep_blank->reflux cool Cool to room temperature reflux->cool add_indicator Add phenolphthalein (B1677637) indicator cool->add_indicator titrate Titrate with standardized HCl until the endpoint is reached add_indicator->titrate calc_purity Calculate the purity based on the titration volumes and sample weight titrate->calc_purity

Caption: Experimental workflow for purity assessment by saponification titration.

Detailed Protocol:

  • Reagent Preparation:

    • 0.5 M Ethanolic Potassium Hydroxide: Dissolve approximately 35 g of KOH in 20 mL of water and make up to 1 L with 95% ethanol.[1]

    • 0.5 M Hydrochloric Acid: Standardize against a primary standard.

    • Phenolphthalein Indicator: Dissolve 1 g of phenolphthalein in 100 mL of 95% ethanol.[1]

  • Sample Preparation and Saponification:

    • Accurately weigh about 1.5-2.0 g of this compound into a 250 mL flask with a ground glass joint.[2]

    • Add 25.0 mL of 0.5 M ethanolic potassium hydroxide.[2]

    • Prepare a blank determination with 25.0 mL of the 0.5 M ethanolic KOH in a separate flask.[3]

    • Connect both flasks to reflux condensers and heat in a water bath at 80-85°C for 1 hour to ensure complete saponification.[1][4]

  • Titration:

    • Cool the flasks to room temperature.[3]

    • Add a few drops of phenolphthalein indicator to each flask.[3]

    • Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.[2]

  • Calculation:

    • The purity of this compound is calculated using the following formula: Purity (%) = [((V_b - V_s) * M_HCl * MW_ester) / (W_s * 1000)] * 100 Where:

      • V_b = volume of HCl used for the blank (mL)

      • V_s = volume of HCl used for the sample (mL)

      • M_HCl = Molarity of the HCl solution

      • MW_ester = Molecular weight of this compound (156.22 g/mol )[5]

      • W_s = Weight of the sample (g)

Method 2: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile compounds. It is highly suitable for analyzing the purity of esters like this compound.[6]

Principle:

The sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A flame ionization detector then generates a signal proportional to the amount of each component. Purity is typically determined by the area percent method.

Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID).[6]

  • Column: DB-5 capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Inlet Temperature: 250 °C.[7]

  • Injection Volume: 1 µL.[7]

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[7]

  • Detector Temperature: 300 °C.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate (B1210297) or hexane.[7]

  • If necessary, dilute the stock solution to an appropriate concentration for GC analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[7]

Analysis:

Inject the sample into the GC system. The purity is calculated based on the peak area percentage of the main component relative to the total peak area of all detected components.

Method 3: Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][8]

Principle:

The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By co-dissolving a known amount of the sample with a known amount of a certified internal standard, the purity of the sample can be accurately determined by comparing the integrals of specific, non-overlapping signals from both the analyte and the internal standard.[8]

Instrumentation and Conditions:

  • System: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A high-purity, stable compound with simple, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of a suitable internal standard into the same NMR tube.

  • Add the appropriate volume of deuterated solvent to completely dissolve both compounds.

Analysis:

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., sufficient relaxation delay).

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Conclusion

Saponification titration is a cost-effective method for determining the overall ester content but lacks the specificity to distinguish between different esters or other acidic or basic impurities. GC-FID offers high resolution and sensitivity for volatile impurities and is well-suited for routine quality control. For the highest accuracy and as a primary method for certifying reference materials, qNMR is the preferred technique due to its high precision, structural confirmation capabilities, and the fact that it does not require a reference standard of the analyte itself.[10] The choice of method should be guided by the specific analytical requirements, including the desired level of accuracy, the potential impurities of concern, and available resources. For a comprehensive purity profile, employing orthogonal methods such as GC-FID and qNMR is often recommended.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of cycloheptane (B1346806) derivatives is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Cross-validation of analytical methods is a critical process to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable results.[1] This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of cycloheptane derivatives, supported by representative experimental data.

The choice between these methods often depends on the specific properties of the cycloheptane derivative, such as its volatility and thermal stability.[2][3] GC-MS is generally preferred for volatile and thermally stable compounds, while HPLC is more suitable for non-volatile or thermally labile molecules.[2][4]

Data Presentation: A Side-by-Side Comparison of Analytical Methods

The following table summarizes key quantitative performance parameters for the analysis of a model cycloheptane derivative using GC-MS and HPLC-UV. These data are representative of typical validation results for small organic molecules.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (based on ICH guidelines)
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%80% - 120% (Assay)
Precision (RSD%)
- Intra-day≤ 1.5%≤ 2.0%≤ 2%
- Inter-day≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD) 0.1 ng/mL1 ng/mLSignal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) 0.3 ng/mL3 ng/mLSignal-to-Noise ratio ≥ 10
Specificity High (Mass Spectrometry)Moderate (UV Detection)No interference at the retention time of the analyte
Robustness RobustRobustConsistent results with minor variations in method parameters

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific cycloheptane derivatives and instrumentation.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph equipped with a mass selective detector.

  • Sample Preparation :

    • Accurately weigh and dissolve the cycloheptane derivative standard or sample in a suitable volatile solvent (e.g., ethyl acetate) to a known concentration.

    • If necessary, perform derivatization to increase volatility and thermal stability.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250°C.

    • Injection Volume : 1 µL in splitless mode.

    • Oven Temperature Program : Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.

  • Validation Parameters :

    • Linearity : Prepare a series of calibration standards (e.g., 0.1 - 100 ng/mL) and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

    • Precision : Analyze replicate injections of a standard solution at a known concentration on the same day (intra-day) and on different days (inter-day).[5]

    • Accuracy : Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.

2. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation : An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation :

    • Accurately weigh and dissolve the cycloheptane derivative standard or sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection Wavelength : Determined by the UV spectrum of the specific cycloheptane derivative (e.g., 220 nm).

  • Validation Parameters :

    • Linearity : Prepare a series of calibration standards (e.g., 1 - 200 µg/mL) and inject them in triplicate. Plot the peak area against concentration and perform a linear regression analysis.[5]

    • Precision : Analyze replicate injections of a standard solution at a known concentration on the same day (intra-day) and on different days (inter-day).

    • Accuracy : Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of two analytical methods for a cycloheptane derivative.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., GC-MS) Validation cluster_method2 Method 2 (e.g., HPLC-UV) Validation cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Full Method Validation (Accuracy, Precision, Linearity, etc.) M1_Dev->M1_Val M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP Select_Samples Select a Set of Common Samples (e.g., 3 concentrations, n=6) M1_SOP->Select_Samples M2_Dev Method Development M2_Val Full Method Validation (Accuracy, Precision, Linearity, etc.) M2_Dev->M2_Val M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_SOP->Select_Samples Analyze_M1 Analyze Samples with Method 1 Select_Samples->Analyze_M1 Analyze_M2 Analyze Samples with Method 2 Select_Samples->Analyze_M2 Compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Analyze_M1->Compare Analyze_M2->Compare Decision Results Comparable? Compare->Decision Success Methods are Interchangeable Decision->Success Yes Failure Investigate Discrepancies Decision->Failure No

References

A Guide to Inter-Laboratory Comparison of Methyl Cycloheptanecarboxylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Methyl cycloheptanecarboxylate. It is intended for researchers, scientists, and professionals in drug development to assess and compare the performance of different laboratories in quantifying this compound. The document outlines a standardized experimental protocol, presents a hypothetical dataset for comparison, and details the workflow of the ILC process.

Introduction

Inter-laboratory comparisons are crucial for evaluating the proficiency of analytical laboratories and ensuring the reliability and comparability of results.[1][2] This is particularly important in regulated environments such as drug development, where consistent and accurate measurements are paramount. This guide proposes a hypothetical ILC for the determination of this compound concentration in a standardized sample. The primary objective is to assess the precision and accuracy of the analytical methods used by participating laboratories.[3]

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical results from five laboratories participating in the analysis of a standard sample of this compound with a known theoretical concentration of 250 µg/mL. Each laboratory was requested to perform five replicate measurements.

LaboratoryMethodReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Replicate 4 (µg/mL)Replicate 5 (µg/mL)Mean (µg/mL)Std. Dev.Z-Score
Lab AGC-MS248251250249252250.01.580.00
Lab BGC-MS255258256257255256.21.301.31
Lab CHPLC-UV240242239241243241.01.58-1.89
Lab DGC-MS260258262261259260.01.582.10
Lab EGC-MS245247246244248246.01.58-0.84
Consensus Mean 250.6
Consensus Std. Dev. 4.76

Note: The Z-score is calculated for each laboratory's mean result against the consensus mean of all participating laboratories. A satisfactory performance is generally indicated by a Z-score between -2 and +2.[4]

Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details the recommended protocol for the quantification of this compound. Participating laboratories are encouraged to adhere to this methodology to ensure comparability of results.

3.1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Internal Standard (e.g., Methyl octanoate)

  • Solvent (e.g., Dichloromethane (B109758), HPLC grade)

  • Anhydrous sodium sulfate

3.2. Instrumentation

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Autosampler

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

3.3. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with dichloromethane to cover a concentration range of 10-500 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.

3.4. Sample Preparation

  • Pipette 1 mL of the provided test sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a concentration of 100 µg/mL.

  • Bring the flask to volume with dichloromethane.

3.5. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 2 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-300 m/z

3.6. Data Analysis

  • Quantification is to be performed using the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the test sample from the calibration curve.

Inter-Laboratory Comparison Workflow

The following diagram illustrates the workflow for the inter-laboratory comparison of this compound analysis.

ILC_Workflow A ILC Coordinator Prepares and Distributes Samples B Participating Laboratories Receive Samples and Protocol A->B Shipment C Laboratories Perform Analysis According to Protocol B->C Internal Workflow D Data Submission to ILC Coordinator C->D Secure Transfer E Statistical Analysis of Results (e.g., Z-Scores) D->E Data Compilation F Generation of ILC Report E->F Summarization G Distribution of Report to Participants F->G Dissemination H Follow-up and Corrective Actions (if necessary) G->H Performance Review

Caption: Workflow for the Inter-Laboratory Comparison Study.

This guide provides a comprehensive, albeit hypothetical, framework for an inter-laboratory comparison of this compound analysis. By following a standardized protocol and comparing results against a consensus value, participating laboratories can gain valuable insights into their analytical performance and identify areas for improvement.

References

A Spectroscopic Showdown: Unraveling the Structures of Methyl and Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of a molecule's structural features is paramount. This guide provides a comparative spectroscopic analysis of Methyl cycloheptanecarboxylate and its ethyl ester counterpart, Ethyl cycloheptanecarboxylate. Due to the limited availability of direct experimental data for these specific cycloheptane (B1346806) derivatives, this guide utilizes comprehensive spectroscopic data from their closely related and structurally similar analogs, Methyl cyclohexanecarboxylate (B1212342) and Ethyl cyclohexanecarboxylate. This comparison offers valuable insights into the subtle yet significant spectroscopic differences arising from the variation in their ester alkyl groups.

This guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in clearly structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided to support the reproducibility of such analyses.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl cyclohexanecarboxylate and Ethyl cyclohexanecarboxylate, serving as a predictive model for their cycloheptane analogs.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Assignment Methyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate
-OCH₃ / -OCH₂CH₃3.66 (s, 3H)4.09 (q, 2H)
-OCH₂CH-1.22 (t, 3H)
Cyclohexyl-H (α to C=O)2.30 (tt, 1H)2.26 (tt, 1H)
Cyclohexyl-H (other)1.20 - 1.95 (m, 10H)1.20 - 1.95 (m, 10H)

Note: Data is for cyclohexane (B81311) analogs. s = singlet, t = triplet, q = quartet, tt = triplet of triplets, m = multiplet.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Methyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate
C=O~176~175
-OC H₃ / -OC H₂CH₃~51~60
-OCH₂C H₃-~14
Cyclohexyl-C (α to C=O)~43~43
Cyclohexyl-C (other)~25, ~29, ~31~25, ~29, ~31

Note: Data is for cyclohexane analogs and represents approximate values.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Methyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate
C=O Stretch~1735~1730
C-O Stretch~1200, ~1050~1180, ~1030
C-H Stretch (sp³)2930 - 28502930 - 2850

Note: Data is for cyclohexane analogs.

Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z)

Ion Methyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate
Molecular Ion [M]⁺142156
[M - OCH₃]⁺ / [M - OCH₂CH₃]⁺111111
[M - COOCH₃]⁺ / [M - COOCH₂CH₃]⁺8383
Base Peak5555

Note: Data is for cyclohexane analogs.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the ester is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A wider spectral width of 0-200 ppm is used. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a high-quality spectrum.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples like the cycloheptanecarboxylate esters, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is first collected. Then, the sample is placed in the beam path, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of the Comparative Workflow

The logical flow of comparing the spectroscopic data of this compound and its ethyl ester is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow cluster_methyl This compound Analysis cluster_ethyl Ethyl Cycloheptanecarboxylate Analysis M_Sample This compound Sample M_NMR ¹H & ¹³C NMR M_Sample->M_NMR M_IR FTIR M_Sample->M_IR M_MS Mass Spec M_Sample->M_MS M_Data Spectroscopic Data (Methyl Ester) M_NMR->M_Data M_IR->M_Data M_MS->M_Data Comparison Comparative Analysis M_Data->Comparison E_Sample Ethyl Cycloheptanecarboxylate Sample E_NMR ¹H & ¹³C NMR E_Sample->E_NMR E_IR FTIR E_Sample->E_IR E_MS Mass Spec E_Sample->E_MS E_Data Spectroscopic Data (Ethyl Ester) E_NMR->E_Data E_IR->E_Data E_MS->E_Data E_Data->Comparison Conclusion Structural Elucidation & Comparison Guide Comparison->Conclusion

Caption: Workflow for the Spectroscopic Comparison of Ester Analogs.

References

Evaluating the efficiency of different purification techniques for cycloalkyl esters.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity of synthesized compounds is a critical step that directly impacts experimental outcomes, biological activity, and overall product quality. Cycloalkyl esters, a common structural motif in pharmaceuticals and other fine chemicals, often require meticulous purification to remove unreacted starting materials, catalysts, and byproducts. This guide provides a comprehensive comparison of four primary purification techniques: vacuum distillation, flash column chromatography, crystallization, and liquid-liquid extraction, using methyl cyclohexanecarboxylate (B1212342) as a model cycloalkyl ester.

Comparison of Purification Techniques

The selection of an appropriate purification technique depends on several factors, including the physical properties of the target ester (e.g., boiling point, crystallinity), the nature of the impurities, the desired final purity, and the scale of the purification. The following table summarizes the performance of each technique for the purification of a hypothetical crude batch of methyl cyclohexanecarboxylate.

Table 1: Comparison of Purification Techniques for Methyl Cyclohexanecarboxylate

ParameterVacuum DistillationFlash Column ChromatographyCrystallizationLiquid-Liquid Extraction
Starting Material 100 g crude ester (90% purity)100 g crude ester (90% purity)100 g crude ester (90% purity)100 g crude ester (90% purity)
Final Purity (GC-MS) 98.5%>99.5%99.8%95%
Typical Yield 85-90%75-85%70-80%90-95% (of ester in organic phase)
Processing Time 4-6 hours8-12 hours12-24 hours (including cooling)1-2 hours
Cost & Complexity ModerateHighLow to ModerateLow
Key Advantages Effective for volatile esters, scalable.High resolution, excellent for removing closely related impurities.Can yield very high purity for crystalline solids, cost-effective.Fast, good for initial bulk impurity removal.
Key Disadvantages Requires thermal stability of the compound.Time-consuming, requires large solvent volumes, can be costly.Only applicable to solid esters, potential for yield loss in mother liquor.May not achieve very high purity, can form emulsions.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on standard laboratory practices for the purification of methyl cyclohexanecarboxylate.

Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for the distillation of high-boiling esters at temperatures that prevent thermal decomposition.[1]

Protocol:

  • The crude methyl cyclohexanecarboxylate (100 g) is placed in a round-bottom flask with a magnetic stir bar.

  • The flask is connected to a fractional distillation apparatus equipped with a vacuum pump.

  • The system is slowly evacuated to a pressure of approximately 20 mmHg.

  • The flask is heated gently in a heating mantle.

  • The first fraction, containing low-boiling impurities, is collected and discarded.

  • The main fraction is collected at the boiling point of methyl cyclohexanecarboxylate at the applied pressure (approx. 76-78 °C at 20 mmHg).

  • The distillation is stopped before the flask is completely dry to avoid the concentration of non-volatile impurities.[1][2]

Flash Column Chromatography

Principle: This is a form of preparative liquid chromatography that uses a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their polarity. A positive pressure is applied to speed up the elution of the mobile phase.[3]

Protocol:

  • A glass column is packed with silica gel in a slurry with a non-polar eluent (e.g., 5% ethyl acetate (B1210297) in hexanes).

  • The crude methyl cyclohexanecarboxylate (100 g) is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • The eluent is passed through the column under a gentle positive pressure of air or nitrogen.

  • Fractions are collected in test tubes.

  • The composition of each fraction is monitored by thin-layer chromatography (TLC).

  • Fractions containing the pure product are combined.

  • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified methyl cyclohexanecarboxylate.[2][4]

Crystallization

Principle: This technique relies on the differences in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the solution.[5][6] Although methyl cyclohexanecarboxylate is a liquid at room temperature, this method is applicable to solid cycloalkyl esters.

Protocol (for a solid cycloalkyl ester):

  • The crude solid ester (100 g) is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of the cold solvent to remove any adhering mother liquor containing impurities.

  • The purified crystals are dried in a vacuum oven.[7][8]

Liquid-Liquid Extraction

Principle: This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. It is often used as a work-up procedure to remove water-soluble impurities from an organic reaction mixture.[9]

Protocol:

  • The crude methyl cyclohexanecarboxylate (100 g) is dissolved in an organic solvent (e.g., 200 mL of diethyl ether).

  • The organic solution is transferred to a separatory funnel.

  • It is washed sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove acidic impurities.

    • Water (2 x 100 mL) to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous sodium chloride solution, 1 x 100 mL) to aid in the removal of dissolved water from the organic phase.

  • The organic layer is separated and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the partially purified ester.

Purity Analysis

The purity of the cycloalkyl ester after each purification step can be quantitatively determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Table 2: Purity Analysis Methods

TechniquePrincipleTypical Application
GC-MS Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass analysis for identification and quantification.Ideal for analyzing the purity of volatile esters and detecting volatile impurities.[10]
HPLC Separates compounds based on their polarity and interaction with stationary and mobile phases.Versatile for a wide range of compounds, including non-volatile impurities like unreacted starting acids.[10]

Visualizing the Workflow

The logical flow of the purification and analysis process can be visualized to aid in understanding the experimental sequence.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Product Crude Crude Cycloalkyl Ester Distillation Vacuum Distillation Crude->Distillation Choose Method Chromatography Flash Column Chromatography Crude->Chromatography Choose Method Crystallization Crystallization Crude->Crystallization Choose Method Extraction Liquid-Liquid Extraction Crude->Extraction Choose Method Analysis Purity & Yield Analysis (GC-MS, HPLC) Distillation->Analysis Chromatography->Analysis Crystallization->Analysis Extraction->Analysis Pure Pure Cycloalkyl Ester Analysis->Pure

Caption: General workflow for the purification and analysis of cycloalkyl esters.

The following diagram illustrates the decision-making process for selecting an appropriate purification technique based on the properties of the cycloalkyl ester and the desired outcome.

DecisionTree Start Crude Cycloalkyl Ester IsSolid Is the ester a solid at room temperature? Start->IsSolid Volatile Is the ester thermally stable and volatile? IsSolid->Volatile No Crystallization Crystallization IsSolid->Crystallization Yes HighPurity Is >99.5% purity required? Chromatography Chromatography HighPurity->Chromatography Yes Distillation Distillation HighPurity->Distillation No Volatile->HighPurity InitialCleanup Is a quick, initial cleanup needed? Volatile->InitialCleanup No (thermally unstable) InitialCleanup->Chromatography No Extraction Extraction InitialCleanup->Extraction Yes

Caption: Decision tree for selecting a purification method for cycloalkyl esters.

References

Benchmarking the stability of Methyl cycloheptanecarboxylate under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of chemical intermediates is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of the stability of Methyl Cycloheptanecarboxylate under various storage conditions, benchmarked against its close structural analog, Methyl Cyclohexanecarboxylate, and a homolog, Ethyl Cycloheptanecarboxylate. The information presented herein is supported by established principles of ester stability and data from analogous compounds to provide a predictive assessment.

Comparative Stability Analysis

The stability of an ester like this compound is primarily influenced by temperature, humidity, light exposure, and pH. Hydrolysis, the primary degradation pathway for esters, is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures. Oxidation can also occur, particularly in the presence of light and oxygen. While specific long-term stability data for this compound is not extensively published, a stability of at least two years can be expected under optimal conditions, similar to its cyclohexane (B81311) analog.[1]

The following table summarizes the expected stability of this compound under different storage conditions, with comparative data inferred from related cycloalkane carboxylate esters.

Table 1: Predicted Stability of Cycloalkane Carboxylate Esters Under Various Storage Conditions

Storage ConditionThis compound (Predicted)Methyl Cyclohexanecarboxylate (Inferred)Ethyl Cycloheptanecarboxylate (Predicted)Primary Degradation Pathway
Ambient (25°C/60% RH), Protected from Light Stable for >2 years with minimal degradation (<2%)Stable for ≥ 2 years.[1]Stable for >2 years with minimal degradation (<2%)Slow Hydrolysis
Accelerated (40°C/75% RH), Protected from Light Potential for measurable degradation (2-5%) over 6 monthsSimilar degradation profile expectedPotential for slightly slower degradation than methyl estersHydrolysis
Refrigerated (2-8°C), Protected from Light Highly stable, expected degradation <0.5% over 2 yearsHighly stableHighly stableMinimal Hydrolysis
Frozen (-20°C), Protected from Light Excellent stability, negligible degradationExcellent stabilityExcellent stabilityNegligible Degradation
Photostability (ICH Q1B), Ambient Temperature Potential for degradation and formation of photo-adductsSusceptible to photolytic degradationSusceptible to photolytic degradationPhotolysis, Oxidation
Acidic Stress (0.1 N HCl, 40°C) Accelerated hydrolysis to cycloheptanecarboxylic acid and methanolAccelerated hydrolysisAccelerated hydrolysisAcid-catalyzed Hydrolysis
Alkaline Stress (0.1 N NaOH, 40°C) Rapid hydrolysis to cycloheptanecarboxylate salt and methanolRapid hydrolysis.[2]Rapid hydrolysisBase-catalyzed Hydrolysis
Oxidative Stress (3% H₂O₂, 40°C) Potential for oxidation, though generally stableGenerally stable to oxidationGenerally stable to oxidationOxidation

Experimental Workflow for Stability Assessment

A systematic approach is crucial for evaluating the stability of this compound. The following diagram illustrates a typical experimental workflow.

Stability_Workflow cluster_setup 1. Study Setup cluster_testing 2. Stability Testing cluster_analysis 3. Data Analysis & Reporting start Obtain high-purity this compound aliquot Aliquot samples into appropriate containers start->aliquot conditions Place samples in stability chambers under various conditions aliquot->conditions pull Pull samples at predetermined time points conditions->pull visual Visual Inspection (Appearance, Color) pull->visual hplc Purity and Degradation Analysis by HPLC-UV/MS pull->hplc gc Residual Solvents and Volatile Impurities by GC-FID pull->gc data Compile and analyze data visual->data hplc->data gc->data pathway Identify degradation products and pathways data->pathway report Generate stability report with shelf-life estimation pathway->report end Conclusion report->end

Caption: Experimental workflow for the stability testing of this compound.

Detailed Experimental Protocols

Robust and validated analytical methods are essential for accurate stability assessment.[3] The following are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

This method is designed to separate and quantify this compound and its potential non-volatile degradation products.

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI).

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Quantification: Use an external standard of this compound for assay determination. Degradation products can be reported as a percentage of the total peak area.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

This method is suitable for assessing the purity of the ester and identifying any volatile degradation products.[4]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Logical Framework for Ester Selection in Stability-Critical Applications

The choice between different cycloalkane carboxylate esters often depends on a balance of reactivity, steric hindrance, and stability requirements for a specific application.

Ester_Selection cluster_factors Influencing Factors cluster_esters Ester Choice cluster_outcomes Application Suitability reactivity Reactivity methyl Methyl Esters (e.g., this compound) reactivity->methyl Higher ethyl Ethyl Esters (e.g., Ethyl Cycloheptanecarboxylate) reactivity->ethyl Slightly Lower larger Larger Alkyl Esters (e.g., Propyl, Butyl) reactivity->larger Lower sterics Steric Hindrance sterics->methyl Lower sterics->ethyl Slightly Higher sterics->larger Higher stability Chemical Stability stability->methyl Good stability->ethyl Good stability->larger Higher high_reactivity Higher reaction rates, shorter reaction times methyl->high_reactivity moderate Balanced reactivity and stability ethyl->moderate high_stability Increased stability, resistance to hydrolysis larger->high_stability

Caption: Factors influencing the selection of cycloalkane carboxylate esters.

References

Safety Operating Guide

Proper Disposal of Methyl Cycloheptanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of methyl cycloheptanecarboxylate, a flammable liquid requiring careful management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This substance is a flammable liquid and vapor.[1] Ingestion may be harmful, and it can cause eye, skin, and respiratory tract irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Work Area: Ensure disposal activities are conducted in a well-ventilated area, away from ignition sources such as open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools and explosion-proof equipment.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all applicable national, state, and local hazardous waste regulations.

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., absorbent pads from a spill) as hazardous waste.[2][3]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate the associated hazards (e.g., "Flammable Liquid").

  • Spill Management and Cleanup:

    • In the event of a spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1]

    • Clean the spill area thoroughly.

  • Disposal of Empty Containers:

    • Empty containers of this compound retain product residue and vapors and must be treated as hazardous.[2][3]

    • Do not rinse the empty container into the drain.

    • Securely cap the empty container and dispose of it in the same manner as the chemical waste, or as directed by your institution's environmental health and safety (EHS) office.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool storage area away from heat and ignition sources.[2]

    • Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company.[2] Your institution's EHS office will typically manage this process.

Quantitative Data Summary

PropertyValueSource
Flash Point60 °C[1]
Oral LD50 (rat)3881 mg/kg[1]
UN Number3272
Transport Hazard Class3 (Flammable Liquid)
Packing GroupIII

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Methyl Cycloheptanecarboxylate Waste? is_unused_product Is it unused product? start->is_unused_product is_spill Is it a spill? absorb Absorb with inert material (e.g., sand, vermiculite). is_spill->absorb Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect Collect absorbed material using non-sparking tools. absorb->collect place_in_container Place in a labeled, approved hazardous waste container. collect->place_in_container cap_container Securely cap the empty container. is_empty_container->cap_container Yes end End of Disposal Process is_empty_container->end No is_unused_product->is_spill No is_unused_product->place_in_container Yes cap_container->place_in_container store Store container in a cool, well-ventilated area away from ignition sources. place_in_container->store contact_ehs Arrange for disposal via your institution's Environmental Health & Safety (EHS) office. store->contact_ehs contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Methyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for handling Methyl cycloheptanecarboxylate, including personal protective equipment (PPE), operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Standard
Eye/Face Protection Chemical safety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure[1]-
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[1].OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149[1]

Hazard and Safety Information

Hazard Description
Physical Hazards Flammable liquid and vapor[1][2]
Health Hazards May cause eye, skin, and respiratory tract irritation. May cause central nervous system depression[1].
Flash Point 60 °C (140 °F)[1][2]

Operational Plan: Handling this compound

A systematic approach to handling ensures minimal risk. The following workflow outlines the key steps for safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation and availability of safety shower and eyewash station A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Ground and bond containers when transferring material C->D E Use spark-proof tools and explosion-proof equipment D->E F Avoid contact with eyes, skin, and clothing E->F G Keep away from heat, sparks, and open flames F->G H Store in a tightly closed container in a cool, dry, and well-ventilated area G->H I Wash hands thoroughly after handling H->I J Remove and launder contaminated clothing before reuse I->J

Figure 1. A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3. Consultation with state and local hazardous waste regulations is also necessary for complete and accurate classification[1].

Disposal Procedure:

  • Container Management: Do not reuse empty containers as they may retain product residue (liquid and/or vapor) and can be dangerous. Keep empty containers away from heat, sparks, and open flames[1][3].

  • Waste Collection: Collect waste material in suitable, closed containers for disposal[3][4].

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[3][5].

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Segregate this compound waste B Use designated, labeled, and closed containers A->B C Store in a well-ventilated, designated hazardous waste area B->C D Keep away from ignition sources C->D E Arrange for pickup by a licensed hazardous waste disposal company D->E F Complete all necessary waste manifest documentation E->F

Figure 2. A logical workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Procedure
Spill or Leak Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Remove all sources of ignition and use spark-proof tools. Avoid runoff into storm sewers and waterways[1].
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid[1].
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[1].
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid[1].
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid[1].

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.